Butidrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7433-10-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3 |
InChI Key |
GVNYSERWAKVROD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |
Appearance |
Solid powder |
Other CAS No. |
20056-94-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butidrine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Butidrine as a Non-Selective Beta-Blocker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Butidrine
This compound is a sympatholytic agent belonging to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1] Structurally related to pronethalol and propranolol, it was developed for the management of cardiovascular disorders. Its primary pharmacological action is the competitive, non-selective antagonism of beta-adrenergic receptors, which mediate the effects of the endogenous catecholamines epinephrine and norepinephrine.
Table 1: General Pharmacological Properties of this compound
| Property | Description | Reference |
| Receptor Selectivity | Non-selective for β1 and β2-adrenergic receptors. | |
| Intrinsic Sympathomimetic Activity (ISA) | Lacks partial agonist activity. | |
| Membrane Stabilizing Activity (MSA) | Present; contributes to local anesthetic effects. | |
| Clinical Use (Historical) | Management of cardiovascular conditions. |
Core Mechanism of Action: Non-Selective Beta-Adrenergic Blockade
The principal mechanism of action of this compound is the reversible, competitive antagonism of beta-adrenergic receptors. These G-protein coupled receptors (GPCRs) are classified into three main subtypes: β1, β2, and β3. This compound's non-selectivity implies that it binds to both β1 and β2 receptors with comparable affinity, thereby inhibiting the downstream signaling cascades initiated by catecholamines.
Interaction with Beta-Adrenergic Receptors
Upon binding to the receptor, this compound prevents the association of agonists like epinephrine and norepinephrine, thereby blocking the conformational change in the receptor necessary for the activation of the associated Gs protein. This inhibitory action is the foundation of its therapeutic effects.
Downstream Signaling Pathway
The blockade of beta-adrenergic receptors by this compound leads to the inhibition of adenylyl cyclase activity. This, in turn, reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which subsequently decreases the phosphorylation of various intracellular proteins responsible for the physiological responses to catecholamine stimulation.
Physiological Consequences of Non-Selective Beta-Blockade
The antagonism of β1 and β2 receptors by this compound results in a range of physiological effects:
-
Cardiovascular System (β1 blockade): Decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure. These effects reduce myocardial oxygen demand, which is beneficial in conditions like angina pectoris.
-
Bronchial Smooth Muscle (β2 blockade): Inhibition of bronchodilation, which can be detrimental in patients with asthma or chronic obstructive pulmonary disease.
-
Vascular Smooth Muscle (β2 blockade): Antagonism of vasodilation.
-
Metabolic Effects (β2 blockade): Inhibition of glycogenolysis and gluconeogenesis.
Quantitative Pharmacology (Illustrative Data)
Due to the limited availability of specific quantitative data for this compound in the current literature, the following table presents representative data for propranolol, a well-characterized non-selective beta-blocker, to illustrate the expected format for such information.
Table 2: Representative Quantitative Data for a Non-Selective Beta-Blocker (Propranolol)
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 1.1 nM | 0.8 nM | Radioligand Binding Assay | |
| Functional Potency (IC50) | 2.5 nM | 1.9 nM | cAMP Accumulation Assay |
Note: The data presented in this table is for illustrative purposes and represents typical values for a non-selective beta-blocker like propranolol. Specific values for this compound may vary.
Detailed Experimental Protocols
The characterization of a non-selective beta-blocker like this compound involves several key in vitro experiments to determine its binding affinity and functional potency.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound hydrochloride.
-
Non-labeled competitor (e.g., propranolol for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism (IC50) Determination
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-stimulated cAMP production mediated by β1 and β2-adrenergic receptors.
Materials:
-
Whole cells expressing human β1 or β2-adrenergic receptors.
-
Agonist (e.g., isoproterenol).
-
This compound hydrochloride.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the medium with a buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80) to each well and incubate for a defined time (e.g., 10-20 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Conclusion
This compound functions as a non-selective beta-adrenergic receptor antagonist, a mechanism it shares with other first-generation beta-blockers like propranolol. Its therapeutic utility stems from its ability to competitively inhibit the binding of endogenous catecholamines to both β1 and β2 receptors, thereby modulating the sympathetic nervous system's effects on the cardiovascular system and other tissues. The lack of intrinsic sympathomimetic activity ensures a pure antagonist profile, while its membrane-stabilizing properties contribute to its overall pharmacological effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other beta-adrenergic antagonists.
References
An In-depth Technical Guide to the Physicochemical Properties of Butidrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Butidrine hydrochloride, a non-cardioselective beta-adrenergic receptor antagonist. Due to the limited availability of specific experimental data for this compound hydrochloride in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters of active pharmaceutical ingredients (APIs). Furthermore, this guide illustrates the chemical structure of this compound hydrochloride, a representative experimental workflow, and its relevant signaling pathway through DOT language diagrams, adhering to the specified visualization requirements.
Introduction
This compound hydrochloride is a beta-blocker developed in the 1960s, structurally related to pronethalol and propranolol.[1][2] As a non-cardioselective beta-blocker, it antagonizes both β1- and β2-adrenergic receptors.[1][2] Understanding the physicochemical properties of an API like this compound hydrochloride is fundamental for drug development, influencing formulation design, bioavailability, and stability. This guide aims to consolidate the available data for this compound hydrochloride and provide standardized methodologies for its further characterization.
Chemical and Physical Properties
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride | [3] |
| Synonyms | Betabloc, Butidrate, Recetan, Butedrine, Butydrine, Hydrobutamine | |
| CAS Number | 1506-12-3 | |
| Molecular Formula | C₁₆H₂₅NO·HCl | |
| Molecular Weight | 283.84 g/mol | |
| Melting Point | Data not available for this compound hydrochloride. (For Butyramidine hydrochloride: 107-108 °C) | |
| Solubility | Data not available for this compound hydrochloride. (For Butyramidine hydrochloride: Slightly soluble in Methanol and Water) | |
| pKa | Data not available |
Disclaimer: The melting point and solubility data listed are for Butyramidine hydrochloride and are included for illustrative purposes only. These values are not representative of this compound hydrochloride.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a hydrochloride salt API like this compound hydrochloride.
Melting Point Determination (Capillary Method)
This method determines the temperature range over which the solid API transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting.
-
The melting range is reported as the range between these two temperatures.
-
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the API in water.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Aliquots of the supernatant are withdrawn at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
The withdrawn samples are immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
-
Quantification: The concentration of this compound hydrochloride in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: The solubility is reported in mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant of the ionizable groups in the API.
Methodology:
-
Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent system (e.g., water or a water-co-solvent mixture).
-
Titration:
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.
-
Spectroscopic Analysis
Methodology:
-
Solvent Selection: A suitable solvent in which this compound hydrochloride is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or water) is selected.
-
Solution Preparation: A stock solution of known concentration is prepared by accurately weighing this compound hydrochloride and dissolving it in the chosen solvent. A series of standard solutions are prepared by diluting the stock solution.
-
Spectral Scan: The UV-Vis spectrum of a standard solution is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Quantitative Analysis: The absorbance of the standard solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is constructed. The concentration of an unknown sample can be determined from its absorbance using this curve.
Methodology (Potassium Bromide - KBr Pellet Method):
-
Sample Preparation: A small amount of dry this compound hydrochloride (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Interpretation: The characteristic absorption bands are correlated to the functional groups present in the this compound hydrochloride molecule.
Methodology (¹H NMR):
-
Sample Preparation: A small amount of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹H NMR spectrum is acquired using appropriate instrument parameters.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration, and splitting patterns of the signals are analyzed to elucidate the molecular structure.
Visualizations
Chemical Structure of this compound Hydrochloride
Caption: Chemical structure of this compound hydrochloride.
Generalized Experimental Workflow for Physicochemical Characterization
References
Butidrine Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of butidrine, a non-selective β-adrenergic receptor antagonist. Due to the limited availability of specific quantitative SAR data for this compound in publicly accessible literature, this guide establishes the SAR principles for this compound by applying the well-understood pharmacophore of arylethanolamine β-blockers. The document outlines the critical structural components of this compound, including the tetrahydronaphthalene ring, the ethanolamine side chain, and the N-alkyl substituent, and discusses their putative roles in receptor binding and antagonist activity. A significant focus is placed on the importance of stereochemistry, a crucial factor in the potency of β-blockers.[1][2][3] This guide also details generalized experimental protocols for evaluating the pharmacological activity of β-adrenergic antagonists and presents key signaling pathways in a visual format to aid in understanding the mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel β-blockers.
Introduction to this compound
This compound is a β-adrenergic receptor antagonist, commonly referred to as a beta-blocker, that was developed in the 1960s. Chemically, it is 2-(sec-butylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. As a non-selective β-blocker, it does not differentiate between β1 and β2 adrenergic receptors.[1] The primary clinical application of such agents is in the management of cardiovascular conditions like hypertension, angina pectoris, and cardiac arrhythmias. The mechanism of action involves competitive inhibition of the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors.[4] This antagonism mitigates the downstream effects of sympathetic nervous system activation on target organs, particularly the heart. This compound belongs to the arylethanolamine class of β-blockers.
General Structure-Activity Relationships of Arylethanolamine β-Blockers
The SAR of arylethanolamine β-blockers is well-established. The general pharmacophore consists of three key regions: an aromatic ring, an ethanolamine side chain, and a nitrogen substituent.
-
Aromatic Ring: The nature of the aromatic moiety is a primary determinant of the compound's affinity for the β-adrenergic receptor and can influence its selectivity. For arylethanolamines, this is typically a substituted benzene or a more complex ring system.
-
Ethanolamine Side Chain: The ethanolamine side chain is crucial for receptor interaction. The hydroxyl group on the β-carbon is essential for high-affinity binding, likely through hydrogen bonding with the receptor.
-
Nitrogen Substituent: The substituent on the nitrogen atom is a major determinant of the compound's potency and can also influence its selectivity. A secondary amine is generally required for optimal activity.
Structure-Activity Relationship of this compound
The Tetrahydronaphthalene Moiety
This compound possesses a 5,6,7,8-tetrahydronaphthalene ring system. This bulky, lipophilic group is analogous to the aromatic rings found in other non-selective β-blockers like propranolol (a naphthalene ring system). This moiety is critical for the hydrophobic interactions within the binding pocket of the β-adrenergic receptor.
The Ethanolamine Side Chain
The ethanolamine side chain in this compound is a cornerstone of its interaction with the receptor. The hydroxyl group is essential for forming a key hydrogen bond with an amino acid residue (likely an aspartate) in the receptor's binding site.
The sec-Butylamino Group
The nitrogen atom in this compound is a secondary amine, substituted with a sec-butyl group. The size and branching of the N-alkyl group are critical for antagonist activity. The sec-butyl group is comparable in size to the isopropyl group found in propranolol, which is known to be optimal for high-potency β-antagonism.
The Critical Role of Stereochemistry
For β-blockers of the arylethanolamine class, stereochemistry is paramount to their pharmacological activity. These molecules possess at least one chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain.
It is a well-established principle that the β-blocking activity resides almost exclusively in one enantiomer. For most β-blockers, the more active enantiomer has the (S)-configuration at this chiral center. A study on the four stereoisomers of this compound was conducted, though the specific results are not widely disseminated. Based on the general principles of β-blocker SAR, it is highly probable that the enantiomers with the (S)-configuration at the hydroxyl-bearing carbon would exhibit significantly greater β-blocking activity than their (R)-counterparts.
Quantitative SAR Data
As of the last update, specific quantitative SAR data for a series of this compound analogs is not available in the public domain. Such data would typically be presented in a format similar to the hypothetical table below, comparing the potencies of different analogs. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 1: Hypothetical Quantitative SAR Data for this compound Analogs
| Compound | R1 (N-substituent) | Aromatic Moiety | β1 pA2 | β2 pA2 | Selectivity (β1/β2) |
| This compound | sec-Butyl | Tetrahydronaphthyl | Data N/A | Data N/A | Data N/A |
| Analog 1 | Isopropyl | Tetrahydronaphthyl | Data N/A | Data N/A | Data N/A |
| Analog 2 | tert-Butyl | Tetrahydronaphthyl | Data N/A | Data N/A | Data N/A |
| Analog 3 | sec-Butyl | Phenyl | Data N/A | Data N/A | Data N/A |
Note: This table is for illustrative purposes only. The data for this compound and its analogs are not currently available.
Experimental Protocols
The determination of the SAR for a β-blocker like this compound involves a series of in vitro and in vivo experiments to quantify its affinity for β-adrenergic receptors and its functional antagonist activity.
Radioligand Binding Assays
These assays are used to determine the affinity of the test compound for β1 and β2 receptors. This is typically done by measuring the displacement of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) from membranes prepared from tissues or cells expressing the specific receptor subtype. The output of this assay is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Functional Assays in Isolated Tissues
Functional antagonist activity is often determined using isolated tissue preparations.
-
β1-Adrenergic Receptor Activity: Isolated guinea pig right atria are commonly used. The atria are stimulated with a β-agonist, such as isoproterenol, which increases the rate of contraction. The ability of the antagonist to inhibit this response is measured, and a Schild plot analysis is used to determine the pA2 value.
-
β2-Adrenergic Receptor Activity: Isolated guinea pig tracheal strips are a standard preparation. The tracheal smooth muscle is relaxed by a β2-agonist like isoproterenol. The antagonist's ability to prevent this relaxation is quantified to determine its pA2 value at β2 receptors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Key pharmacophoric features of arylethanolamine β-blockers, exemplified by this compound.
References
The Advent of a Novel Adrenergic Antagonist: Unearthing the Early Research on Butidrine in the 1960s
For Researchers, Scientists, and Drug Development Professionals
The 1960s marked a transformative era in cardiovascular pharmacology, largely defined by the advent of the beta-adrenergic receptor antagonists, or beta-blockers. This period of intense innovation saw the development of numerous compounds aimed at mitigating the effects of sympathetic nervous system overstimulation on the heart. Among these was Butidrine, a non-cardioselective beta-blocker that emerged from research in the mid- to late-1960s. This technical guide delves into the early research and discovery of this compound, piecing together the available scientific literature from the era to provide a comprehensive overview for today's researchers.
Core Pharmacological Profile
This compound, with the chemical name 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, was identified as a beta-adrenergic receptor antagonist with distinct properties that set it apart from some of its contemporaries.
Key Characteristics:
-
Non-Cardioselective: this compound blocks both β1- and β2-adrenergic receptors. This lack of selectivity was common among the first generation of beta-blockers.
-
Membrane-Stabilizing Activity: This property, also known as a quinidine-like or local anesthetic effect, is characteristic of several early beta-blockers. It is independent of its beta-blocking action and relates to its ability to interfere with the propagation of nerve impulses.
-
No Intrinsic Sympathomimetic Activity (ISA): Unlike some other beta-blockers that can cause a low level of receptor stimulation, this compound was found to be a pure antagonist.
A pivotal, though now difficult to access, publication from 1968 by R. Ferrini in the journal Arzneimittelforschung detailed the pharmacological properties of the four stereoisomers of this compound, highlighting its activity as a new adrenergic beta-receptor antagonist.[1]
Synthesis of this compound
While specific synthesis documentation from the 1960s for this compound is scarce in the public domain, a logical synthetic pathway can be postulated based on the known synthesis of similar arylethanolamine beta-blockers of that era. The general approach would likely have involved the reaction of a suitable epoxide with an amine.
Plausible Synthetic Route:
A probable synthesis for this compound would involve the following key steps:
-
Friedel-Crafts Acylation: Tetralin (1,2,3,4-tetrahydronaphthalene) would be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
-
Reduction of the Ketone: The resulting ketone would then be reduced to the corresponding chlorohydrin, for example, using sodium borohydride.
-
Epoxide Formation: Treatment of the chlorohydrin with a base would lead to the formation of the epoxide, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane.
-
Ring-Opening with Amine: The final step would be the ring-opening of the epoxide with 2-butylamine to yield this compound.
This synthetic approach is consistent with the methods used for the production of other beta-blockers during the 1960s.
Experimental Protocols of the Era
The characterization of a new beta-blocker in the 1960s would have involved a battery of in vitro and in vivo experiments to determine its pharmacological activity, potency, and specificity. The following are detailed methodologies representative of the key experiments that would have been conducted.
In Vitro Assessment of Beta-Adrenergic Blockade
Objective: To determine the antagonist activity of this compound on isolated tissues.
Experimental Model: Isolated guinea pig atria and tracheal smooth muscle preparations were common models.
Methodology:
-
Tissue Preparation: Guinea pigs would be euthanized, and the atria and trachea would be rapidly excised and placed in an oxygenated Krebs-Henseleit solution. The atria would be mounted to measure the rate and force of contraction, while the trachea would be prepared as a spiral strip to measure muscle tension.
-
Agonist Dose-Response Curve: A cumulative dose-response curve would be generated for a standard beta-agonist, such as isoprenaline, to establish a baseline for its effects on heart rate (chronotropy) and force of contraction (inotropy) in the atria, and relaxation in the tracheal strip.
-
Antagonist Incubation: The tissue preparations would then be incubated with varying concentrations of this compound for a defined period.
-
Shift in Agonist Dose-Response: Following incubation with this compound, a new cumulative dose-response curve for isoprenaline would be generated. The degree of rightward shift in the dose-response curve would indicate the competitive antagonist activity of this compound.
-
Data Analysis: The results would be used to calculate the pA2 value, a measure of the antagonist's potency.
In Vivo Assessment of Cardiovascular Effects
Objective: To evaluate the effects of this compound on the cardiovascular system in a whole animal model.
Experimental Model: Anesthetized dogs or cats were frequently used.
Methodology:
-
Animal Preparation: The animal would be anesthetized, and catheters would be inserted into an artery to measure blood pressure and into a vein for drug administration. ECG leads would be attached to monitor heart rate and rhythm.
-
Baseline Measurements: Baseline cardiovascular parameters, including heart rate, blood pressure, and contractile force (if measured directly with a strain gauge on the ventricle), would be recorded.
-
Isoprenaline Challenge: The animal would be challenged with an intravenous dose of isoprenaline to induce a tachycardic and hypotensive response.
-
This compound Administration: this compound would be administered intravenously at various doses.
-
Post-Butidrine Isoprenaline Challenge: The isoprenaline challenge would be repeated after the administration of this compound.
-
Data Analysis: The degree of inhibition of the isoprenaline-induced tachycardia would be quantified to determine the in vivo beta-blocking potency of this compound.
Quantitative Data
Due to the limited availability of the full-text primary literature from the 1960s, a comprehensive table of quantitative data for this compound cannot be definitively compiled. However, based on the nature of the experiments described, the following tables represent the types of data that would have been generated and presented.
Table 1: In Vitro Beta-Adrenergic Antagonist Potency of this compound
| Tissue Preparation | Agonist | Parameter Measured | pA2 Value (Mean ± SEM) |
| Guinea Pig Atria | Isoprenaline | Heart Rate | Data not available |
| Guinea Pig Atria | Isoprenaline | Force of Contraction | Data not available |
| Guinea Pig Tracheal Strip | Isoprenaline | Relaxation | Data not available |
Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs
| Dose of this compound (mg/kg, IV) | Inhibition of Isoprenaline-Induced Tachycardia (%) | Change in Resting Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |
| Dose 1 | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available |
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
References
The Pharmacological Profile of Butidrine and Its Stereoisomers: A Technical Overview
Butidrine is a non-cardioselective beta-adrenergic receptor antagonist that was first developed in the 1960s. Belonging to the same class of drugs as propranolol, it primarily functions by blocking β1 and β2 adrenergic receptors. This technical guide will delve into the known pharmacological properties of this compound and its stereoisomers, with a focus on its mechanism of action, receptor interactions, and physiological effects.
General Pharmacology of this compound
This compound acts as a competitive antagonist at beta-adrenergic receptors, meaning it binds to these receptors without activating them, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1] This blockade of beta-receptors leads to its primary effects on the cardiovascular system, including a reduction in heart rate, myocardial contractility, and blood pressure.
Beyond its beta-blocking activity, this compound also exhibits other pharmacological properties:
-
Membrane Stabilizing Activity: Similar to some other beta-blockers, this compound has a membrane-stabilizing effect, which is related to its ability to interfere with the influx of sodium ions across cell membranes. This property is also associated with its local anesthetic effects.[1]
-
Lack of Intrinsic Sympathomimetic Activity (ISA): this compound does not possess intrinsic sympathomimetic activity.[1] This means that unlike some other beta-blockers (e.g., pindolol), it does not cause partial agonist activity at the beta-receptor, leading to a more pronounced reduction in heart rate and cardiac output, particularly at rest.[2]
-
Local Anesthetic Properties: The membrane-stabilizing activity of this compound also contributes to its local anesthetic effects.[1]
The Significance of Stereoisomerism
As a chiral molecule, this compound exists as four distinct stereoisomers. The spatial arrangement of atoms in these isomers can significantly influence their interaction with chiral biological targets such as receptors and enzymes. This can lead to differences in their pharmacological activity, potency, and even toxicity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves the blockade of beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, stimulate the production of cyclic AMP (cAMP) via the adenylyl cyclase pathway. By blocking these receptors, this compound inhibits this signaling cascade.
Quantitative Pharmacological Data
Detailed quantitative data on the binding affinities (Ki or Kd values) and functional potencies (EC50 or IC50 values) for this compound and its individual stereoisomers at beta-adrenergic receptors are not extensively reported in publicly accessible literature. The following table summarizes the general and expected pharmacological parameters based on its classification as a non-selective beta-blocker.
| Parameter | This compound (Racemic Mixture) | Stereoisomers |
| Receptor Target | β1 and β2-adrenergic receptors | Expected to have differential affinities for β1 and β2 receptors |
| Action | Competitive Antagonist | Expected to be competitive antagonists with varying potencies |
| Intrinsic Sympathomimetic Activity (ISA) | None | Expected to be none |
| Membrane Stabilizing Activity | Present | Potentially varies between isomers |
| Cardioselectivity | Non-selective | Potentially varies between isomers |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
Functional Assays
Functional assays are used to determine the potency of a drug in eliciting a biological response (in this case, antagonism).
Conclusion
This compound is a non-selective beta-blocker with membrane-stabilizing and local anesthetic properties, and no intrinsic sympathomimetic activity. The existence of four stereoisomers of this compound suggests a complex pharmacological profile where each isomer could contribute differently to the overall effect of the racemic mixture. While foundational research on these stereoisomers was conducted, detailed quantitative data and specific experimental protocols are not widely available in contemporary scientific literature. Further research would be necessary to fully elucidate the distinct pharmacological profiles of each of this compound's stereoisomers and their respective contributions to the drug's therapeutic and potential adverse effects.
References
Butidrine: A Technical Examination of its Membrane Stabilizing and Local Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butidrine, a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s, exhibits notable secondary pharmacological characteristics, specifically membrane stabilizing and local anesthetic effects.[1] These properties, distinct from its primary beta-blocking activity, are attributed to its interaction with ion channels and the cell membrane. This technical guide provides an in-depth analysis of these properties, synthesizing available data and outlining established experimental protocols for their investigation. Due to the limited specific quantitative data available for this compound, this document leverages comparative data from the structurally and pharmacologically similar beta-blocker, propranolol, to provide a comprehensive overview. The underlying molecular mechanisms are also explored, offering a framework for future research and development.
Introduction
This compound is a sympatholytic agent belonging to the beta-blocker class of drugs.[1] While its principal mechanism of action involves the competitive inhibition of beta-adrenergic receptors, it also possesses significant membrane stabilizing activity. This effect is not related to its beta-blocking capability and is a characteristic shared by other beta-blockers such as propranolol.[2] The membrane-stabilizing effect contributes to its antiarrhythmic properties and is closely linked to its capacity to act as a local anesthetic by blocking voltage-gated sodium channels.[3][4] Understanding these dual properties is crucial for exploring the full therapeutic potential of this compound and for the development of new chemical entities with similar pharmacological profiles.
Membrane Stabilizing Properties
The membrane-stabilizing effect of a drug refers to its ability to decrease the permeability of cell membranes to ions, thereby reducing excitability. This property is particularly relevant in cardiac and neuronal tissues.
Quantitative Data
Direct quantitative data on the membrane-stabilizing potency of this compound is scarce in publicly available literature. However, the properties of propranolol, a well-studied beta-blocker with known membrane stabilizing effects, can provide valuable comparative insights. Propranolol has been shown to inhibit membrane lipid peroxidation in a concentration-dependent manner, with effects observed in the range of 10-200 microM. Furthermore, propranolol demonstrates membrane-stabilizing and anti-oxidative effects on neutrophils at concentrations between 9 and 300 microM.
| Compound | Assay | Concentration Range | Observed Effect | Reference |
| Propranolol | Inhibition of Membrane Lipid Peroxidation | 10-200 µM | 20-70% inhibition | |
| Propranolol | Neutrophil Membrane Stabilization | 9-300 µM | Inhibition of superoxide generation |
Table 1: Representative Quantitative Data on the Membrane Stabilizing Effects of Propranolol.
Experimental Protocol: Erythrocyte Hemolysis Assay
A common method to assess membrane stabilizing activity is the erythrocyte hemolysis assay, which measures the ability of a compound to protect red blood cells from lysis induced by hypotonic solutions or heat.
Objective: To determine the concentration-dependent membrane-stabilizing activity of this compound by measuring its ability to inhibit hypotonic solution-induced hemolysis of human erythrocytes.
Materials:
-
Fresh human blood (with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic saline solution
-
This compound hydrochloride
-
Reference standard (e.g., Propranolol, Diclofenac sodium)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Erythrocyte Suspension Preparation:
-
Centrifuge fresh human blood at 3000 rpm for 10 minutes.
-
Discard the supernatant and wash the erythrocyte pellet three times with isotonic PBS.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 10% (v/v).
-
-
Assay Mixture Preparation:
-
Prepare a series of dilutions of this compound in PBS.
-
In separate tubes, mix 0.5 mL of the erythrocyte suspension with 5 mL of hypotonic saline containing varying concentrations of this compound or the reference standard.
-
A control tube should contain the erythrocyte suspension and hypotonic saline without any drug.
-
-
Incubation and Centrifugation:
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
-
Measurement of Hemolysis:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation of Protection:
-
The percentage of hemolysis inhibition (protection) is calculated using the formula: % Protection = 100 - [ (Absorbance of Test Sample / Absorbance of Control) * 100 ]
-
Expected Outcome: An increase in the concentration of this compound is expected to result in a dose-dependent decrease in the absorbance, indicating a protective effect on the erythrocyte membrane.
Caption: Workflow for the Erythrocyte Hemolysis Assay.
Local Anesthetic Properties
The local anesthetic effect of this compound is a direct consequence of its membrane-stabilizing properties, specifically its ability to block voltage-gated sodium channels in neuronal membranes. This blockade prevents the generation and propagation of action potentials, thus inhibiting the transmission of pain signals.
Quantitative Data
| Compound | Channel | Block Type | IC50 | Reference |
| R-(+)-Propranolol | NaV1.5 | Tonic | 21.4 µM | |
| R-(+)-Propranolol | NaV1.5 | Use-dependent | 2.7 µM | |
| S-(-)-Propranolol | NaV1.5 | Tonic | 23.6 µM | |
| S-(-)-Propranolol | NaV1.5 | Use-dependent | 2.6 µM |
Table 2: Representative IC50 Values for Sodium Channel Blockade by Propranolol Stereoisomers.
Experimental Protocol: Rat Sciatic Nerve Block Assay
The in vivo local anesthetic efficacy of a compound is commonly evaluated using the rat sciatic nerve block model.
Objective: To determine the onset and duration of the local anesthetic effect of this compound following perineural injection in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride solution (in sterile saline)
-
Positive control (e.g., Lidocaine)
-
Vehicle control (sterile saline)
-
Nerve stimulator
-
Insulated needle electrodes
-
Apparatus for assessing motor and sensory function (e.g., hot plate, von Frey filaments)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Shave the hair over the thigh of the hind paw.
-
-
Nerve Localization and Injection:
-
Identify the location of the sciatic nerve using anatomical landmarks or a nerve stimulator to elicit a motor response (e.g., foot twitch).
-
Carefully inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution, positive control, or vehicle control perineurally.
-
-
Assessment of Anesthesia:
-
Motor Block: At regular intervals (e.g., every 5-10 minutes), assess motor function of the injected limb. This can be done by observing the animal's gait or using a scoring system for motor deficit.
-
Sensory Block: Assess the sensory block by measuring the response to a noxious stimulus (e.g., thermal stimulus from a hot plate, mechanical stimulus from von Frey filaments). The latency to response is recorded.
-
-
Data Analysis:
-
Onset of Action: The time from injection to the complete loss of motor or sensory function.
-
Duration of Action: The time from the onset of action to the full recovery of motor or sensory function.
-
Compare the onset and duration of action of this compound with the positive and vehicle controls.
-
Caption: Workflow for the Rat Sciatic Nerve Block Assay.
Signaling Pathways and Mechanisms of Action
Membrane Stabilization
The membrane-stabilizing effect of amphiphilic drugs like this compound is primarily a physicochemical interaction with the lipid bilayer of the cell membrane. These molecules insert themselves into the membrane, altering its physical properties. This can lead to a decrease in membrane fluidity and an increase in the order of the lipid molecules, which in turn can affect the function of embedded ion channels and receptors.
Caption: General Mechanism of Membrane Stabilization by Amphiphilic Drugs.
Local Anesthesia
The local anesthetic action of this compound is mediated by its direct interaction with voltage-gated sodium channels. The un-ionized form of the drug crosses the neuronal membrane and, once inside the axoplasm, the ionized form binds to a specific receptor site within the sodium channel pore. This binding blocks the influx of sodium ions, which is necessary for the depolarization phase of the action potential. Consequently, the nerve impulse is not propagated.
Caption: Pathway of Local Anesthetic Action via Sodium Channel Blockade.
Conclusion
This compound possesses distinct membrane stabilizing and local anesthetic properties that are independent of its beta-adrenergic blocking activity. While specific quantitative data for this compound remains limited, comparative analysis with propranolol suggests that these effects are significant and occur at clinically relevant concentrations. The experimental protocols outlined in this guide provide a robust framework for the further investigation and quantification of these properties. The mechanisms underlying these effects are rooted in the physicochemical interactions of this compound with the cell membrane and its specific blockade of voltage-gated sodium channels. A deeper understanding of these secondary characteristics of this compound could unlock new therapeutic applications and guide the design of novel drugs with multifaceted pharmacological profiles. Further research is warranted to elucidate the precise quantitative parameters of this compound's membrane stabilizing and local anesthetic effects.
References
- 1. Interactions of beta-blockers with model lipid membranes: molecular view of the interaction of acebutolol, oxprenolol, and propranolol with phosphatidylcholine vesicles by time-dependent fluorescence shift and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local anesthetic - Wikipedia [en.wikipedia.org]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
An In-depth Technical Review of Butidrine's Effects on Adrenergic Receptors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Butidrine is a non-cardioselective β-adrenergic receptor antagonist that was developed in the 1960s.[1][2] As an early entrant into the class of beta-blockers, it has been characterized by its membrane-stabilizing properties and a lack of intrinsic sympathomimetic activity.[1] This technical guide aims to provide a comprehensive review of this compound's interaction with adrenergic receptors. However, a thorough review of contemporary scientific literature reveals a significant scarcity of detailed, quantitative data regarding its binding affinities, functional efficacy, and the specific experimental protocols used for its characterization. This document will, therefore, summarize the available qualitative information on this compound and provide a broader context by describing the general experimental methodologies and signaling pathways relevant to the study of β-adrenergic receptor antagonists.
Introduction to this compound
This compound, known by trade names such as Betabloc and Recetan, is a sympatholytic agent that acts by blocking β-adrenergic receptors.[1][2] Structurally related to earlier beta-blockers like pronethalol and propranolol, this compound is classified as a non-cardioselective antagonist, indicating that it does not exhibit a significant preference for β1-adrenergic receptors (predominantly found in cardiac tissue) over β2-adrenergic receptors (prevalent in bronchial and vascular smooth muscle).
Key reported properties of this compound include:
-
Non-cardioselective β-blockade: Antagonizes both β1 and β2 adrenergic receptors.
-
No Intrinsic Sympathomimetic Activity (ISA): this compound does not partially activate β-adrenergic receptors when bound. This distinguishes it from other beta-blockers that can cause a low level of receptor stimulation.
-
Membrane Stabilizing Activity: This property, also known as a quinidine-like effect, is characteristic of some beta-blockers and relates to their ability to interfere with the propagation of action potentials. It is generally observed at concentrations higher than those required for beta-blockade.
-
Local Anesthetic Properties: Similar to other beta-blockers with membrane-stabilizing activity, this compound has been noted to possess local anesthetic effects.
A 1968 study explored the pharmacological properties of the four stereoisomers of this compound, highlighting that stereoisomerism plays a crucial role in its biological activity. However, specific quantitative data on receptor binding or functional antagonism from this study are not detailed in accessible abstracts.
Quantitative Data on Adrenergic Receptor Interactions
For context, a modern characterization of a β-adrenergic antagonist would typically involve the generation of data summarized in the following tables. The values presented here are for illustrative purposes to demonstrate the type of data that is currently lacking for this compound.
Table 1: Illustrative Binding Affinity Profile for a Hypothetical β-Blocker
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| β1-Adrenergic | [³H]-CGP 12177 | Recombinant CHO cells | 1.5 |
| β2-Adrenergic | [³H]-CGP 12177 | Recombinant CHO cells | 3.2 |
| β3-Adrenergic | [¹²⁵I]-Cyanopindolol | Recombinant HEK293 cells | >1000 |
| α1A-Adrenergic | [³H]-Prazosin | Rat cerebral cortex | 850 |
| α2A-Adrenergic | [³H]-Rauwolscine | Human platelets | >1000 |
Table 2: Illustrative Functional Antagonist Potency for a Hypothetical β-Blocker
| Receptor Subtype | Functional Assay | Agonist | pA2 / IC50 (nM) |
| β1-Adrenergic | Isoproterenol-stimulated cAMP accumulation | Isoproterenol | 8.8 (pA2) |
| β2-Adrenergic | Isoproterenol-stimulated cAMP accumulation | Isoproterenol | 8.5 (pA2) |
Experimental Protocols for Characterizing β-Adrenergic Antagonists
To understand how the effects of a compound like this compound would be characterized today, this section outlines the general experimental protocols for determining binding affinity and functional antagonism at adrenergic receptors.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. These assays involve incubating a preparation of cells or membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The ability of the unlabeled drug (e.g., this compound) to displace the radioligand is then measured.
A generalized workflow for a radioligand binding assay is depicted below:
Functional Assays
Functional assays measure the biological response resulting from a drug's interaction with a receptor. For β-adrenergic receptors, which are Gs-protein coupled, a common functional assay measures the accumulation of cyclic adenosine monophosphate (cAMP), a second messenger. As an antagonist, this compound would be expected to inhibit the cAMP production stimulated by a β-adrenergic agonist like isoproterenol.
The signaling pathway leading from β-adrenergic receptor activation to cAMP production is illustrated below:
Logical Relationships in Beta-Blocker Classification
The classification of beta-blockers is based on several key pharmacological properties. The relationships between these properties determine the clinical profile of a given agent.
Conclusion
This compound is a non-cardioselective β-adrenergic receptor antagonist without intrinsic sympathomimetic activity. While its general pharmacological profile is documented in older literature, there is a notable absence of modern, quantitative data on its interactions with adrenergic receptor subtypes. This guide has provided an overview of the known properties of this compound and has contextualized its mechanism of action within the broader framework of adrenergic receptor pharmacology. The included diagrams of signaling pathways and experimental workflows offer a general understanding of how a beta-blocker like this compound would be evaluated using current methodologies. Further research, potentially involving the re-synthesis and re-evaluation of this compound using modern techniques, would be necessary to fully elucidate its detailed receptor pharmacology.
References
Butidrine: A Technical Overview of its Chemistry and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker, that was first developed in the 1960s.[1][2] As a first-generation beta-blocker, it is classified as non-selective, meaning it inhibits both β1 and β2 adrenergic receptors.[1][3] This technical guide provides a comprehensive overview of the IUPAC name, synonyms, and the pharmacological properties of this compound, with a focus on the experimental methodologies used to characterize such compounds. Due to the limited availability of detailed historical experimental data for this compound, this guide also presents generalized protocols and signaling pathways applicable to non-selective beta-blockers.
Chemical Identity: IUPAC Name and Synonyms
The chemical identity of a compound is fundamental for its scientific and regulatory documentation. The standardized nomenclature and various synonyms for this compound are outlined below.
Table 1: Chemical Identification of this compound [4]
| Identifier | Value |
| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
| CAS Number | 7433-10-5 |
| Molecular Formula | C₁₆H₂₅NO |
| Molecular Weight | 247.38 g/mol |
| Synonyms | Butidrina, Hydrobutamine, Butydrine, Betabloc, Recetan, CO 405, Idrobutamine |
Pharmacological Profile
This compound is a competitive antagonist of beta-adrenergic receptors. It exhibits no intrinsic sympathomimetic activity (ISA), meaning it does not cause partial agonist effects at the receptor. Additionally, it possesses membrane-stabilizing activity, a property shared by some other beta-blockers, which is related to its local anesthetic effects.
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This antagonism modulates the downstream signaling cascade. The canonical signaling pathway for a Gs-coupled beta-adrenergic receptor, which this compound antagonizes, is depicted below.
Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway antagonized by this compound.
Experimental Protocols for Pharmacological Characterization
In Vitro Assessment of Beta-Adrenergic Receptor Antagonism
1. Radioligand Binding Assay
This assay determines the affinity of the antagonist for the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a non-selective beta-antagonist) for binding to membranes prepared from cells or tissues expressing the target receptors.
-
Generalized Protocol:
-
Prepare cell membranes from a source rich in β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of a competitive antagonist.
-
Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.
-
Principle: The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
-
Generalized Protocol:
-
Use an isolated tissue preparation that responds to a beta-agonist (e.g., guinea pig atrial strips for β1-mediated chronotropic effects, or tracheal strips for β2-mediated relaxation).
-
Generate a cumulative concentration-response curve for a standard beta-agonist (e.g., isoproterenol).
-
Wash the tissue and incubate with a fixed concentration of this compound.
-
Generate a second agonist concentration-response curve in the presence of this compound.
-
Repeat step 3 and 4 with increasing concentrations of this compound.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of this compound is constructed. For a competitive antagonist, the slope should be close to 1, and the x-intercept provides the pA2 value.
-
Caption: Experimental workflow for determining the pA2 value of an antagonist using Schild analysis.
3. Cyclic AMP (cAMP) Assay
This assay measures the effect of the antagonist on the second messenger production following receptor activation.
-
Objective: To quantify the inhibitory effect of this compound on agonist-stimulated cAMP production.
-
Principle: Beta-adrenergic receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase to produce cAMP. A competitive antagonist will inhibit this agonist-induced cAMP production.
-
Generalized Protocol:
-
Culture cells expressing the beta-adrenergic receptor of interest.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF).
-
The results will show a dose-dependent inhibition of cAMP production by this compound.
-
Electrophysiological Assessment
Cardiac Action Potential Assay
This assay evaluates the effect of the beta-blocker on the electrical activity of cardiac cells.
-
Objective: To determine the effect of this compound on the characteristics of the cardiac action potential.
-
Principle: Beta-blockers can alter the duration and shape of the cardiac action potential, particularly under conditions of sympathetic stimulation.
-
Generalized Protocol:
-
Isolate ventricular myocytes or use a multicellular preparation like a papillary muscle.
-
Record the cardiac action potential using microelectrode techniques.
-
Perfuse the preparation with a beta-agonist (e.g., isoproterenol) to simulate sympathetic tone, which typically shortens the action potential duration.
-
Introduce this compound into the perfusate and record the changes in action potential parameters (e.g., duration at 90% repolarization, resting membrane potential, upstroke velocity).
-
This compound is expected to antagonize the effects of the beta-agonist, thereby prolonging the action potential duration back towards the baseline.
-
Quantitative Data
Specific quantitative data for this compound from modern, detailed studies is scarce. The following table summarizes the known pharmacological properties.
Table 2: Pharmacological Properties of this compound
| Property | Description | Reference |
| Receptor Selectivity | Non-selective β1/β2 antagonist | |
| Intrinsic Sympathomimetic Activity (ISA) | None | |
| Membrane Stabilizing Activity (MSA) | Present |
Conclusion
This compound is a first-generation, non-selective beta-adrenergic receptor antagonist. While detailed modern pharmacological data and specific experimental protocols for this compound are not widely available, its general properties are well-established. The experimental methodologies outlined in this guide provide a framework for the characterization of such beta-blockers and are based on standard pharmacological principles. For researchers and professionals in drug development, understanding these foundational techniques is crucial for the evaluation of both historical and novel cardiovascular drugs.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 4. This compound | C16H25NO | CID 15177 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of Beta-Blockade: A Technical Guide to Butidrine and its Relationship with Pronethalol and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the classification, pharmacological properties, and developmental lineage of butidrine, a notable beta-adrenergic receptor antagonist. We will delve into its chemical synthesis, mechanism of action, and its pivotal relationship with the pioneering beta-blockers, pronethalol and propranolol. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Classification and Pharmacological Profile
This compound is classified as a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Developed in the 1960s, it is structurally and functionally related to pronethalol and propranolol.[1] Like its predecessors, this compound competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to both β1- and β2-adrenergic receptors.[2] This non-selectivity means its effects are not confined to the heart (mediated primarily by β1 receptors) but also extend to other tissues, including the lungs and vascular smooth muscle, where β2 receptors are prevalent.[2]
Pharmacologically, this compound exhibits membrane-stabilizing activity, a property it shares with propranolol, which is associated with a local anesthetic effect.[1] However, it is reported to lack intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the beta-receptor upon binding.
The Developmental Lineage: From Pronethalol to Propranolol and this compound
The story of this compound is intrinsically linked to the groundbreaking work of Sir James Black, who developed the first clinically significant beta-blockers, pronethalol and propranolol, in the early 1960s. This pioneering work revolutionized the treatment of cardiovascular diseases like angina pectoris.
Pronethalol , the first beta-blocker to be used in clinical trials, demonstrated the therapeutic potential of blocking beta-adrenergic receptors. However, its clinical use was short-lived due to concerns about carcinogenicity observed in animal studies.
This led to the development of propranolol , a structural analog of pronethalol. Propranolol proved to be significantly more potent and lacked the carcinogenic concerns associated with its predecessor, quickly becoming a cornerstone in cardiovascular therapy.
This compound emerged during this era of intense research and development in the field of beta-blockers, representing a further exploration of the chemical space around the arylethanolamine and aryloxypropanolamine pharmacophores.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound, pronethalol, and propranolol, providing a comparative overview of their beta-blocking potency. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.
| Compound | Beta-Blocking Potency (pA2) on Guinea Pig Atria (β1) | Relative Potency (vs. Propranolol) | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) |
| This compound | Data not available in searched sources | Data not available in searched sources | No | Yes |
| Pronethalol | ~7.3 (Estimated) | ~0.1x | Yes (slight) | Yes |
| Propranolol | 8.3 - 8.7 | 1x (Reference) | No | Yes |
Note: The pA2 value for pronethalol is an estimation based on qualitative comparisons in the literature. Direct comparative studies providing a pA2 for this compound were not found in the searched sources.
Experimental Protocols
The determination of the beta-blocking potency (pA2 value) of these compounds typically involves in vitro experiments using isolated animal tissues. A common and classical method is the isolated guinea pig atria assay .
Isolated Guinea Pig Atria Assay for β1-Adrenoceptor Antagonism
Objective: To determine the potency of a beta-blocker in antagonizing the positive chronotropic effects of a beta-agonist (e.g., isoprenaline) on the heart rate of isolated guinea pig atria.
Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The atria are carefully dissected from the ventricles and suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a data acquisition system.
-
-
Agonist Dose-Response Curve:
-
After a stabilization period, a cumulative concentration-response curve for a standard beta-agonist, such as isoprenaline, is established. The agonist is added to the organ bath in increasing concentrations, and the resulting increase in atrial rate is recorded until a maximal response is achieved.
-
-
Antagonist Incubation and Schild Plot Analysis:
-
The tissue is washed to remove the agonist and allowed to return to its baseline rate.
-
A known concentration of the beta-blocker antagonist (e.g., propranolol, pronethalol, or this compound) is added to the organ bath and allowed to equilibrate with the tissue for a set period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist. The antagonist will cause a rightward shift in the agonist's dose-response curve.
-
This procedure is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Chemical Synthesis Pathways
The synthesis of these arylethanolamine and aryloxypropanolamine beta-blockers generally involves the reaction of a substituted naphthalene precursor with an appropriate amino-alcohol side chain.
Synthesis of Pronethalol
The synthesis of pronethalol, with the IUPAC name 2-(isopropylamino)-1-(naphthalen-2-yl)ethanol, can be achieved through the reductive amination of a suitable ketone precursor.
Synthesis of Propranolol
Propranolol, an aryloxypropanolamine, is synthesized from 1-naphthol.
Synthesis of this compound
The synthesis of this compound, 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, would likely follow a similar strategy to pronethalol, starting from a tetralone precursor.
Signaling Pathways
Beta-blockers exert their effects by antagonizing the signaling cascade initiated by the binding of catecholamines to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Beta-Adrenergic Receptor Signaling Cascade
The binding of an agonist (e.g., epinephrine) to a β-adrenergic receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility in cardiac myocytes.
Mechanism of Action of Beta-Blockers
This compound, pronethalol, and propranolol, as competitive antagonists, bind to the beta-adrenergic receptor but do not activate it. By occupying the receptor's binding site, they prevent the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade.
Conclusion
This compound, as a non-selective beta-blocker, represents an important step in the historical development of cardiovascular pharmacotherapy. Its relationship with pronethalol and propranolol highlights the rapid evolution of drug design in the mid-20th century, leading to safer and more effective treatments. Understanding the classification, quantitative pharmacology, and mechanisms of action of these foundational compounds provides a crucial framework for contemporary research and the development of novel therapeutics targeting the adrenergic system. This guide serves as a comprehensive technical resource to aid in these ongoing scientific endeavors.
References
A Historical Perspective on the Clinical Use of Butidrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a historical perspective on the clinical use of Butidrine, a non-cardioselective β-adrenergic receptor antagonist developed in the 1960s. Despite its early development, detailed clinical data and extensive experimental protocols for this compound are scarce in publicly available literature, suggesting a limited clinical lifespan likely due to the rapid development of more selective and potent beta-blockers. This document synthesizes the available pharmacological information, places this compound in the context of the evolution of beta-blocker therapy, and outlines the probable experimental approaches and signaling pathways based on the pharmacology of contemporaneous drugs of the same class.
Introduction: The Dawn of Beta-Blockade and the Emergence of this compound
The 1960s marked a revolutionary period in cardiovascular pharmacology with the introduction of β-adrenergic receptor antagonists, or beta-blockers.[1][2] These drugs represented a paradigm shift in the management of cardiovascular diseases, moving from therapies that primarily targeted symptoms to those that addressed the underlying pathophysiology of sympathetic nervous system overactivity.[1][3] this compound emerged during this pioneering era, developed as a beta-blocker related to the early compounds pronethalol and propranolol.[4]
Marketed under brand names such as Betabloc, Butidrate, and Recetan, this compound was characterized as a non-cardioselective beta-blocker, meaning it did not differentiate between β1-adrenergic receptors (predominantly in the heart) and β2-adrenergic receptors (located in the lungs, blood vessels, and other tissues). This lack of selectivity was a common feature of first-generation beta-blockers. Additionally, this compound was noted to possess membrane-stabilizing activity, a property also seen in other beta-blockers like propranolol, and local anesthetic properties. It was distinguished by its lack of intrinsic sympathomimetic activity (ISA).
Despite its development, this compound did not achieve the widespread and lasting clinical use of its contemporary, propranolol. The reasons for this are not explicitly documented but can be inferred from the rapid advancements in beta-blocker development that led to agents with improved safety and efficacy profiles.
Physicochemical Properties and Stereoisomerism
This compound, with the IUPAC name 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, is a chiral molecule. Early research recognized the importance of stereoisomerism in its pharmacological activity. A 1968 study published in Arzneimittelforschung investigated the pharmacological properties of the four stereoisomers of this compound, highlighting the differential effects on adrenergic receptors and other tissues. While the full text of this study is not widely available, its existence points to an early understanding of the structure-activity relationships of this compound.
| Property | Value |
| IUPAC Name | 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
| Molecular Formula | C16H25NO |
| Molar Mass | 247.38 g/mol |
| Chirality | Exists as four stereoisomers |
Table 1: Physicochemical Properties of this compound.
Preclinical Pharmacology and Mechanism of Action
The primary mechanism of action of this compound, like other beta-blockers, is the competitive antagonism of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors.
Signaling Pathway of Non-Selective Beta-Blockade
The binding of catecholamines to β1 and β2-adrenergic receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and conduction velocity. By blocking these receptors, this compound would have attenuated these effects.
Cardiac Electrophysiology
The membrane-stabilizing activity of this compound, often referred to as a quinidine-like effect, suggests that it could also block sodium channels in the cardiac action potential. This would lead to a decrease in the rate of depolarization (Phase 0) and a prolongation of the effective refractory period, contributing to its antiarrhythmic properties.
Historical Clinical Applications
While specific, large-scale clinical trial data for this compound is not readily found in modern databases, its classification as a non-selective beta-blocker suggests its intended clinical applications were in line with other first-generation drugs of this class.
Angina Pectoris
The primary impetus for the development of the first beta-blockers was the treatment of angina pectoris. By reducing heart rate, blood pressure, and myocardial contractility, this compound would have decreased myocardial oxygen demand, thereby alleviating anginal symptoms.
Cardiac Arrhythmias
The antiarrhythmic effects of early beta-blockers were quickly recognized. This compound's ability to suppress sympathetic drive to the heart and its membrane-stabilizing properties would have made it a candidate for the management of various tachyarrhythmias.
Hypertension
The antihypertensive effects of beta-blockers were discovered shortly after their introduction for angina. This compound, by reducing cardiac output and inhibiting renin release from the kidneys (a β1-mediated effect), would have been used in the management of hypertension.
Experimental Protocols of the Era
Detailed experimental protocols for this compound are not available. However, based on the methodologies of the 1960s and 1970s for evaluating cardiovascular drugs, the following experimental workflows were likely employed.
In Vitro Assessment of Beta-Blockade
The potency and selectivity of beta-blockers were typically assessed using isolated tissue preparations.
References
- 1. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Determining the Beta-Blocking Activity of Butidrine: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s.[1] Like other beta-blockers, it competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This document provides detailed application notes and protocols for two standard in vitro assays essential for characterizing the beta-blocking activity of this compound: a radioligand binding assay to determine its affinity for β1- and β2-adrenergic receptors, and a cAMP functional assay to measure its antagonistic potency. This compound is known to possess membrane-stabilizing activity but lacks intrinsic sympathomimetic activity.[1]
These protocols are designed for execution in a research laboratory setting and provide a framework for the quantitative assessment of this compound's pharmacological profile.
Principles of the Assays
1. Radioligand Binding Assay: This assay directly measures the affinity of a test compound (this compound) for a specific receptor. It involves a competition experiment where a fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP-12177 or [³H]-dihydroalprenolol), known to bind to beta-adrenergic receptors, competes with varying concentrations of the unlabeled test compound for binding to cell membranes expressing the target receptors (β1 or β2). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
2. cAMP Functional Assay: Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (e.g., isoproterenol), stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). A beta-blocker will antagonize this effect. In this assay, cells expressing either β1- or β2-adrenergic receptors are stimulated with a known agonist in the presence of varying concentrations of the antagonist (this compound). The ability of this compound to inhibit the agonist-induced production of cAMP is measured, and the concentration that produces 50% of the maximal inhibition is the IC50 value. This provides a measure of the functional potency of the antagonist.
Data Presentation: Quantitative Summary
| Compound | Assay Type | Receptor Subtype | Cell Line | Radioligand | Parameter | Value (nM) |
| This compound | Radioligand Binding | β1-adrenergic | CHO-K1 | [³H]-CGP-12177 | Ki | To be determined |
| β2-adrenergic | CHO-K1 | [³H]-CGP-12177 | Ki | To be determined | ||
| cAMP Functional Assay | β1-adrenergic | HEK293 | - | IC50 | To be determined | |
| β2-adrenergic | HEK293 | - | IC50 | To be determined | ||
| Propranolol (Illustrative) | Radioligand Binding | β1-adrenergic | HEK293T | [³H]-CGP-12177 | Ki | 2.4 |
| β2-adrenergic | Human | [³H]-dihydroalprenolol | Ki | 1.0 - 5.0 | ||
| cAMP Functional Assay | β1-adrenergic | Guinea Pig Atria | - | IC50 | 34.67 | |
| β2-adrenergic | Various | - | IC50 | 10 - 100 | ||
| Isoproterenol (Agonist) | cAMP Functional Assay | β1-adrenergic | HEK293 | - | EC50 | 7.7 |
| β2-adrenergic | HEK293 | - | EC50 | 0.5 |
Signaling Pathway and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Caption: Canonical beta-adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for the cAMP functional assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP-12177 (a hydrophilic beta-adrenoceptor antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well. Keep on ice.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration approximately equal to its Kd, e.g., 0.5 nM [³H]-CGP-12177), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM Propranolol, 50 µL of radioligand, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound in antagonizing agonist-stimulated cAMP production.
Materials:
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing either human β1- or β2-adrenergic receptors.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Test Compound: this compound hydrochloride.
-
Agonist: Isoproterenol hydrochloride.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol to the wells. The concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition. Incubate for 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and perform the detection steps. This typically involves adding lysis buffer and the detection reagents.
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader for HTRF or AlphaScreen assays).
Data Analysis:
-
Normalize Data: Express the results as a percentage of the response to the agonist alone (100%) after subtracting the basal (unstimulated) signal.
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to determine the IC50 value of this compound.
Troubleshooting
-
High Non-specific Binding (Radioligand Assay):
-
Reduce the concentration of the radioligand.
-
Decrease the amount of membrane protein per well.
-
Ensure adequate washing during the filtration step.
-
-
Low Signal-to-Noise Ratio (cAMP Assay):
-
Optimize cell number per well.
-
Increase the concentration of the agonist (isoproterenol).
-
Ensure the phosphodiesterase inhibitor (IBMX) is active.
-
-
Poor Curve Fitting:
-
Expand the range of antagonist concentrations.
-
Ensure accurate pipetting and dilutions.
-
Check for compound precipitation at high concentrations.
-
By following these detailed protocols, researchers can effectively characterize the beta-blocking properties of this compound, providing crucial data for its further development and understanding its mechanism of action.
References
Application Notes and Protocols for Testing Butidrine in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a multifactorial disease characterized by chronically elevated blood pressure, posing a significant risk for cardiovascular, cerebrovascular, and renal diseases. Animal models are indispensable tools for investigating the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies. Butidrine, a non-cardioselective beta-adrenergic receptor antagonist, holds potential for the management of hypertension due to its mechanism of action.[1][2] Beta-blockers are a well-established class of antihypertensive drugs that primarily act by reducing cardiac output, inhibiting renin release, and decreasing sympathetic outflow. This document provides detailed application notes and protocols for the development and utilization of relevant animal models of hypertension to test the efficacy and mechanism of action of this compound.
Choosing an Animal Model of Hypertension
The selection of an appropriate animal model is critical and should be based on the specific research question and the presumed mechanism of action of the test compound. Three widely used and well-characterized rat models of hypertension are recommended for evaluating this compound.
| Animal Model | Mechanism of Hypertension | Key Characteristics | Relevance for Testing this compound |
| Spontaneously Hypertensive Rat (SHR) | Genetic predisposition leading to increased sympathetic nervous system activity and renin-angiotensin system activation. | Gradual development of hypertension, mimicking human essential hypertension. Exhibits cardiac hypertrophy and renal dysfunction with age. | Ideal for studying the effects of a beta-blocker on genetically determined hypertension with a neurogenic component. |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | Mineralocorticoid-induced sodium and water retention, leading to volume expansion and increased peripheral resistance. | Low-renin hypertension, characterized by endothelial dysfunction, inflammation, and oxidative stress.[3] | Suitable for investigating the efficacy of this compound in a model of salt-sensitive and volume-dependent hypertension. |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rat | Renal artery stenosis leading to activation of the renin-angiotensin-aldosterone system (RAAS). | Renin-dependent hypertension, mimicking human renovascular hypertension.[4][5] | Appropriate for assessing the impact of this compound on a hypertension model primarily driven by the RAAS. |
Experimental Protocols
I. Spontaneously Hypertensive Rat (SHR) Model
A. Animal Strain:
-
Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Typically, male rats are used, starting experiments at 12-16 weeks of age when hypertension is well-established.
B. This compound Administration:
-
Route of Administration: Oral gavage is recommended for daily dosing to ensure accurate administration.
-
Dosage: Based on studies with other beta-blockers like propranolol and atenolol in SHRs, a starting dose range of 10-50 mg/kg/day for this compound can be proposed. A dose-response study is highly recommended.
-
Duration: A minimum of 4 weeks of treatment is suggested to observe significant effects on blood pressure and cardiovascular remodeling.
C. Experimental Workflow:
II. DOCA-Salt Hypertensive Rat Model
A. Induction of Hypertension:
-
Uninephrectomy: Anesthetize male Wistar rats (200-250g) and perform a left uninephrectomy.
-
DOCA Administration: One week post-surgery, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 50 mg/kg) subcutaneously or administer DOCA injections (e.g., 25 mg/kg, twice weekly).
-
Salt Loading: Replace drinking water with 1% NaCl solution.
-
Development of Hypertension: Hypertension typically develops over 3-4 weeks.
B. This compound Administration:
-
Timing: Start this compound treatment after the confirmation of hypertension (around 4 weeks post-DOCA implantation).
-
Dosage: A suggested starting dose, based on propranolol studies in this model, is in the range of 10-30 mg/kg/day via oral gavage.
C. Experimental Protocol:
III. Two-Kidney, One-Clip (2K1C) Hypertensive Rat Model
A. Induction of Hypertension:
-
Anesthetize male Sprague-Dawley or Wistar rats (180-200g).
-
Expose the left renal artery and place a silver or platinum clip with a specific internal diameter (e.g., 0.20-0.25 mm) around the artery to induce stenosis. The contralateral kidney is left untouched.
-
Hypertension develops over 4-6 weeks.
B. This compound Administration:
-
Timing: Initiate treatment once hypertension is established (e.g., 6 weeks post-clipping).
-
Dosage: Based on studies with other beta-blockers, a starting oral dose of 10-40 mg/kg/day can be considered.
C. Experimental Design:
Data Collection and Analysis
A. Blood Pressure and Heart Rate Measurement
-
Non-invasive Method (Tail-Cuff Plethysmography): Suitable for frequent monitoring in conscious rats. Animals should be acclimated to the procedure to minimize stress-induced variations.
-
Invasive Method (Radiotelemetry or Direct Arterial Catheterization): Considered the gold standard for continuous and accurate measurement of blood pressure and heart rate in conscious, freely moving animals.
B. Cardiac Function Assessment
-
Echocardiography: A non-invasive technique to assess cardiac structure and function. Key parameters to measure include:
-
Left Ventricular Internal Dimensions (LVID;d, LVID;s)
-
Interventricular Septal Thickness (IVS;d, IVS;s)
-
Left Ventricular Posterior Wall Thickness (LVPW;d, LVPW;s)
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Cardiac Output (CO)
-
C. Biochemical and Histological Analysis
-
Plasma Renin Activity: To assess the effect of this compound on the renin-angiotensin system.
-
Catecholamine Levels: To evaluate the impact on the sympathetic nervous system.
-
Histopathology: Of the heart, kidneys, and aorta to assess for hypertrophy, fibrosis, and other pathological changes.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Hemodynamic Parameters in SHRs (Example Data)
| Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final Heart Rate (bpm) |
| WKY + Vehicle | 10 | 135 ± 5 | 138 ± 6 | +3 ± 2 | 350 ± 15 |
| SHR + Vehicle | 10 | 195 ± 8 | 205 ± 10 | +10 ± 4 | 390 ± 20 |
| SHR + this compound (20 mg/kg) | 10 | 198 ± 7 | 165 ± 9 | -33 ± 5 | 320 ± 18 |
| SHR + this compound (40 mg/kg) | 10 | 196 ± 9 | 150 ± 8 | -46 ± 6 | 295 ± 16 |
| *p < 0.05 vs. SHR + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Cardiac Function in DOCA-Salt Rats (Example Data)
| Group | N | LVPW;d (mm) | EF (%) | FS (%) | Cardiac Output (ml/min) |
| Sham + Vehicle | 10 | 1.8 ± 0.1 | 75 ± 3 | 45 ± 2 | 105 ± 8 |
| DOCA-Salt + Vehicle | 10 | 2.5 ± 0.2 | 60 ± 4 | 32 ± 3 | 130 ± 10 |
| DOCA-Salt + this compound (30 mg/kg) | 10 | 2.1 ± 0.1 | 70 ± 3 | 40 ± 2 | 110 ± 9 |
| *p < 0.05 vs. DOCA-Salt + Vehicle. Data are presented as mean ± SEM. |
Signaling Pathways
Beta-Adrenergic Receptor Signaling in Cardiac Myocytes
Beta-blockers like this compound antagonize the binding of catecholamines (norepinephrine and epinephrine) to β1-adrenergic receptors in the heart. This action inhibits the downstream signaling cascade that leads to increased heart rate and contractility.
Beta-Adrenergic Receptor Signaling in Vascular Smooth Muscle
In vascular smooth muscle, β2-adrenergic receptors mediate vasodilation. Non-selective beta-blockers like this compound can block these receptors, potentially leading to unopposed alpha-1-mediated vasoconstriction. However, the primary antihypertensive effect of beta-blockers is attributed to their cardiac actions.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound in established animal models of hypertension. Careful selection of the animal model, adherence to detailed experimental protocols, and thorough data analysis will be crucial for elucidating the therapeutic potential and mechanisms of action of this compound in the context of hypertension.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood pressure and heart rate response to central beta-blockade in conscious rats with glucocorticoid-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Butidrine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is a beta-adrenergic blocking agent used in the management of cardiovascular disorders. Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are based on established methods for the analysis of beta-blockers and similar small molecules in biological matrices, providing a robust framework for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method describes a reversed-phase HPLC assay with UV detection for the determination of this compound in human plasma. The protocol involves a liquid-liquid extraction (LLE) step for sample clean-up and concentration.
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound Hydrochloride (Reference Standard)
-
Internal Standard (IS), e.g., Propranolol Hydrochloride
-
HPLC-grade Methanol, Acetonitrile
-
Sodium Hydroxide (NaOH)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Ortho-phosphoric acid
-
Ethyl Acetate
-
Human Plasma (Drug-free)
-
Ultrapure Water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound HCl and the Internal Standard, respectively, in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards ranging from 50 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 methanol:water.
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of ultrapure water and adjust the pH to 3.0 with ortho-phosphoric acid.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (1 µg/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. HPLC Conditions:
-
HPLC System: Binary Gradient System with UV Detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile and 25 mM Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30°C.[3]
-
UV Detection Wavelength: 252 nm.
HPLC Analysis Workflow
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Typical Performance |
| Linearity Range | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~8 ng/mL |
| Limit of Quantification (LOQ) | ~25 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method provides high sensitivity and selectivity for the quantification of this compound. The protocol requires a derivatization step to improve the volatility and thermal stability of the analyte.
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound Hydrochloride (Reference Standard)
-
Deuterated Internal Standard (e.g., this compound-d5) or a structurally similar compound.
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode C8/cation exchange).
-
Methanol, Acetonitrile, Isopropanol
-
Ammonium Hydroxide
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Preparation of Solutions:
-
Stock and Working Solutions: Prepare as described in the HPLC method.
-
SPE Conditioning Solvents: Methanol and ultrapure water.
-
SPE Wash Solvent: 5% Methanol in water.
-
SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol.
3. Sample Preparation (Solid-Phase Extraction & Derivatization):
-
Pipette 500 µL of plasma into a tube and add 50 µL of the IS working solution.
-
Add 1 mL of acetonitrile to precipitate proteins, vortex, and centrifuge at 5,000 x g for 10 minutes.
-
Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and IS with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
4. GC-MS Conditions:
-
GC System: Gas Chromatograph with a split/splitless injector.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific m/z values for the derivatized this compound and internal standard must be determined experimentally.
GC-MS Analysis Workflow
Caption: Workflow for this compound quantification in plasma by GC-MS.
Quantitative Data Summary: GC-MS Method
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (Recovery %) | > 85% |
Method Comparison
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid chromatography separation with UV absorbance detection. | Gas chromatography separation with mass spectrometry detection. |
| Sample Prep | Simpler (Liquid-Liquid Extraction). | More complex (SPE and chemical derivatization required). |
| Sensitivity | Moderate (LOQ ~25 ng/mL). | High (LOQ ~1 ng/mL). |
| Selectivity | Good, but susceptible to interferences from co-eluting compounds. | Excellent, based on both retention time and mass-to-charge ratio. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to multi-step sample preparation. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Application | Suitable for routine therapeutic drug monitoring and pharmacokinetic studies with higher concentrations. | Ideal for studies requiring very low detection limits, such as single-dose pharmacokinetics or forensic analysis. |
References
Application Notes and Protocols for Studying Butidrine's Effects on Cardiac Muscle Contraction In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] In cardiac tissue, beta-adrenergic stimulation by catecholamines like norepinephrine and epinephrine leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[2] Beta-blockers counteract these effects by competitively inhibiting catecholamine binding to beta-adrenergic receptors.[3] Therefore, this compound is expected to exhibit negative inotropic and chronotropic effects on cardiac muscle.[1][3]
These application notes provide a detailed protocol for characterizing the in vitro effects of this compound on cardiac muscle contraction using two primary models: isolated adult ventricular cardiomyocytes and the Langendorff-perfused isolated heart. The protocols are designed to assess changes in contractile function, calcium handling, and the underlying signaling pathways.
Signaling Pathways
Beta-Adrenergic Signaling in Cardiomyocytes
Activation of β1-adrenergic receptors in cardiomyocytes by agonists such as isoproterenol triggers a signaling cascade that enhances cardiac contractility. The binding of an agonist to the β1-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban on the sarcoplasmic reticulum, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to stronger and faster contractions.
Caption: Beta-adrenergic signaling pathway in cardiomyocytes and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolated Adult Ventricular Cardiomyocyte Contractility Assay
This protocol details the isolation and study of individual heart muscle cells to assess the direct effects of this compound on cardiomyocyte contractility.
Caption: Experimental workflow for isolated cardiomyocyte contractility assay.
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Solutions:
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Collagenase solution (e.g., Liberase TL)
-
Bovine Serum Albumin (BSA)
-
-
Drugs:
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
-
Equipment:
-
Langendorff perfusion system
-
Microscope with video-edge detection system (e.g., IonOptix)
-
Field stimulator
-
Cell culture dishes
-
-
Cardiomyocyte Isolation:
-
Anesthetize the rat and perform a thoracotomy to excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated KH buffer.
-
Switch to a calcium-free KH buffer to stop contractions.
-
Perfuse with collagenase solution until the heart is digested.
-
Dissociate the ventricular tissue and filter the cell suspension to obtain isolated cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension.
-
-
Contractility Measurement:
-
Plate the isolated cardiomyocytes on laminin-coated dishes.
-
Place the dish on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Pace the cardiomyocytes using a field stimulator (e.g., 1 Hz).
-
Record baseline contractility parameters for 5-10 minutes.
-
Introduce this compound at increasing concentrations (e.g., 10 nM to 10 µM) to the superfusion buffer.
-
Record contractility at each concentration for at least 5 minutes to allow for steady-state effects.
-
As a control, after washout of this compound, stimulate the cells with a known beta-agonist like isoproterenol to confirm cell viability and responsiveness. Then, co-administer this compound with isoproterenol to demonstrate competitive antagonism.
-
Protocol 2: Langendorff-Perfused Isolated Heart Assay
This ex vivo model allows for the assessment of this compound's effects on the whole heart in a controlled environment, preserving the three-dimensional structure and cell-cell interactions.
Caption: Experimental workflow for the Langendorff-perfused isolated heart assay.
-
Animals: Adult male New Zealand White rabbits (2.5-3.0 kg)
-
Solutions:
-
Krebs-Henseleit (KH) buffer
-
-
Drugs:
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
-
Equipment:
-
Langendorff apparatus
-
Intraventricular balloon catheter
-
Pressure transducer
-
Data acquisition system
-
-
Heart Preparation:
-
Anesthetize the rabbit and excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm, oxygenated KH buffer.
-
Insert a fluid-filled balloon catheter into the left ventricle to measure isovolumetric pressure.
-
-
Hemodynamic Measurements:
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline hemodynamic parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dt_max and -dP/dt_max).
-
Administer this compound into the perfusion buffer at increasing concentrations (e.g., 10 nM to 10 µM).
-
Record hemodynamic data at each concentration for a sufficient duration to observe a stable response.
-
To demonstrate beta-blockade, after a washout period, stimulate the heart with isoproterenol to establish a positive inotropic response. Then, in the presence of this compound, re-administer isoproterenol and observe the attenuated response.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effects of this compound on Isolated Cardiomyocyte Contractility
| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) | This compound (10 µM) |
| Sarcomere Shortening (%) | |||||
| Time to Peak Contraction (ms) | |||||
| Time to 50% Relaxation (ms) | |||||
| Ca2+ Transient Amplitude (F/F0) | |||||
| Ca2+ Decay Tau (ms) |
Table 2: Effects of this compound on Langendorff-Perfused Rabbit Heart Hemodynamics
| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) | This compound (10 µM) |
| Heart Rate (beats/min) | |||||
| LVDP (mmHg) | |||||
| +dP/dt_max (mmHg/s) | |||||
| -dP/dt_max (mmHg/s) |
Conclusion
The protocols outlined provide a robust framework for investigating the in vitro effects of this compound on cardiac muscle contraction. As a beta-adrenergic antagonist, this compound is expected to decrease the force and rate of contraction in a concentration-dependent manner. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications or cardiotoxic liabilities. The use of both isolated cardiomyocytes and whole-heart preparations will provide a comprehensive understanding of this compound's action at both the cellular and organ levels.
References
Application of Butidrine in Cardiac Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Butidrine is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s.[1] Structurally related to pronethalol and propranolol, it is understood to possess both beta-blocking and membrane-stabilizing properties.[1] These characteristics suggest a potential role in the modulation of cardiac electrophysiology and management of arrhythmias. Due to the limited availability of direct experimental data on this compound, these application notes are based on its pharmacological classification and the well-documented effects of similar compounds, such as propranolol.
Primary Mechanism of Action: Non-Cardioselective Beta-Adrenergic Blockade
As a non-cardioselective beta-blocker, this compound is expected to antagonize both β1 and β2 adrenergic receptors.[2][3] In the heart, the primary effects are mediated through the blockade of β1 receptors, which are coupled to Gs-proteins and the adenylyl cyclase signaling pathway. By inhibiting the binding of catecholamines like norepinephrine and epinephrine, this compound is anticipated to reduce the sympathetic tone on the heart.[4] This leads to several key electrophysiological consequences:
-
Negative Chronotropy: A decrease in the spontaneous firing rate of the sinoatrial (SA) node, resulting in a reduced heart rate.
-
Negative Dromotropy: A slowing of electrical conduction through the atrioventricular (AV) node.
-
Negative Inotropy: A reduction in myocardial contractility.
These effects collectively decrease myocardial oxygen demand and can be beneficial in conditions such as angina and following a myocardial infarction. From an antiarrhythmic perspective, this action corresponds to a Class II antiarrhythmic effect , primarily useful in treating tachyarrhythmias precipitated by sympathetic stimulation.
Secondary Mechanism of Action: Membrane-Stabilizing Activity (MSA)
This compound is reported to have membrane-stabilizing activity, a property it shares with other beta-blockers like propranolol and acebutolol. This effect is analogous to the action of Class I antiarrhythmic agents and is attributed to the blockade of voltage-gated sodium channels. The key electrophysiological consequences of MSA include:
-
A decrease in the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential.
-
A potential prolongation of the effective refractory period.
It is important to note that for many beta-blockers, MSA is observed at concentrations higher than those required for beta-blockade and may be more relevant in the context of overdose. However, this property could contribute to the overall antiarrhythmic profile of this compound, particularly in preventing arrhythmias sustained by reentry mechanisms. The local anesthetic properties of this compound are also a manifestation of this sodium channel blocking effect.
Expected Electrophysiological Effects of this compound
Based on its dual mechanism of action, the following table summarizes the anticipated effects of this compound on key cardiac electrophysiological parameters.
| Parameter | Expected Effect | Primary Mechanism |
| Sinoatrial (SA) Node | ||
| Heart Rate | Decrease | β1-Blockade |
| Sinus Cycle Length | Increase | β1-Blockade |
| Atrioventricular (AV) Node | ||
| Conduction Velocity | Decrease | β1-Blockade |
| AH Interval | Increase | β1-Blockade |
| AV Nodal Refractory Period | Increase | β1-Blockade |
| His-Purkinje System | ||
| Conduction Velocity | Minimal change at therapeutic doses; potential decrease at high doses | Membrane-Stabilizing Activity |
| HV Interval | Minimal change at therapeutic doses; potential increase at high doses | Membrane-Stabilizing Activity |
| Ventricular Myocardium | ||
| Action Potential Duration (APD) | Variable/Slight Shortening | Complex interaction of β-blockade and Na+ channel effects |
| Vmax of Action Potential | Decrease (at high concentrations) | Membrane-Stabilizing Activity |
| Effective Refractory Period (ERP) | Increase | β1-Blockade and Membrane-Stabilizing Activity |
| Electrocardiogram (ECG) | ||
| Heart Rate | Decrease | β1-Blockade |
| PR Interval | Increase | β1-Blockade |
| QRS Duration | Minimal change at therapeutic doses; potential widening at high doses | Membrane-Stabilizing Activity |
| QT Interval | Variable | Net effect of changes in heart rate and action potential duration |
Experimental Protocols
The following are generalized protocols for investigating the cardiac electrophysiological properties of a compound like this compound.
Protocol 1: In Vitro Characterization of Ion Channel Effects using Patch-Clamp Electrophysiology
Objective: To determine the effects of this compound on specific cardiac ion channels (e.g., Na+, K+, Ca2+).
Methodology:
-
Cell Preparation: Use isolated primary cardiomyocytes (e.g., from rabbit or guinea pig ventricles) or stable cell lines expressing specific human cardiac ion channels (e.g., HEK293 cells expressing hNav1.5, hKv11.1 [hERG], or hCav1.2).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (37°C).
-
Use specific voltage protocols to elicit and isolate the currents of interest (e.g., a series of depolarizing steps to measure I-V relationships for sodium and calcium channels; specific repolarizing steps for potassium currents).
-
Establish a stable baseline recording in the control extracellular solution.
-
-
Drug Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions to achieve the desired final concentrations in the extracellular solution.
-
Apply increasing concentrations of this compound to the patched cell using a perfusion system.
-
Record the ion channel currents at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude, current density, and kinetics (activation, inactivation, deactivation) for each ion channel at baseline and in the presence of this compound.
-
Construct concentration-response curves and calculate the IC50 value for the inhibition of each channel.
-
To investigate use-dependency (a hallmark of sodium channel blockers with MSA), apply a train of depolarizing pulses and measure the progressive block of the current.
-
Protocol 2: Characterization of Action Potential and Conduction Effects in Isolated Cardiac Tissue
Objective: To assess the integrated effects of this compound on the cardiac action potential and electrical conduction.
Methodology:
-
Tissue Preparation:
-
Isolate cardiac tissues such as ventricular papillary muscles or Purkinje fibers from a suitable animal model (e.g., rabbit, guinea pig).
-
Mount the tissue in an organ bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
Impale a cell in the tissue with a sharp glass microelectrode to record transmembrane action potentials.
-
Use external stimulating electrodes to pace the tissue at a constant cycle length (e.g., 1 Hz).
-
Record baseline action potential parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Vmax, and Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
-
For conduction studies, use a multi-electrode array to measure conduction velocity across the tissue.
-
-
Drug Application:
-
Introduce this compound into the perfusate at increasing concentrations.
-
Allow sufficient time for equilibration at each concentration.
-
Record action potentials and conduction velocity at each concentration.
-
-
Data Analysis:
-
Quantify the changes in all action potential parameters as a function of this compound concentration.
-
Calculate the change in conduction velocity.
-
Determine the effective refractory period (ERP) using programmed electrical stimulation (S1-S2 protocol).
-
Protocol 3: In Vivo Assessment of Antiarrhythmic Potential
Objective: To evaluate the in vivo electrophysiological and antiarrhythmic effects of this compound in an animal model.
Methodology:
-
Animal Model: Use an appropriate animal model for inducing arrhythmias, such as a rat or dog model of ischemia-reperfusion injury or a model of catecholamine-induced arrhythmia.
-
Surgical Preparation and Monitoring:
-
Anesthetize the animal and maintain stable hemodynamics.
-
Implant ECG leads for continuous monitoring of heart rate and rhythm.
-
For more detailed studies, an intracardiac electrophysiology study can be performed using electrode catheters to record intracardiac signals (e.g., His bundle electrogram).
-
-
Arrhythmia Induction:
-
Induce the target arrhythmia (e.g., by coronary artery ligation and reperfusion, or by infusion of a pro-arrhythmic agent like isoproterenol or aconitine).
-
Record the incidence and duration of arrhythmias in a control group.
-
-
Drug Administration:
-
In the treatment group, administer this compound (e.g., via intravenous infusion) prior to or during the arrhythmia induction protocol.
-
Test different doses to establish a dose-response relationship.
-
-
Data Analysis:
-
Compare the incidence, severity, and duration of arrhythmias between the control and this compound-treated groups.
-
Analyze ECG parameters (HR, PR, QRS, QT intervals) before and after drug administration.
-
Assess hemodynamic parameters (e.g., blood pressure) to evaluate cardiovascular safety.
-
Visualizations
Caption: this compound's beta-blocking mechanism.
Caption: Workflow for electrophysiological characterization.
References
- 1. Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Application Notes and Protocols: Synthesis and Pharmacological Screening of Butidrine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and pharmacological evaluation of novel analogs of Butidrine, a non-selective beta-adrenergic receptor antagonist.[1] The protocols outlined below are intended to serve as a foundational framework for researchers engaged in the discovery and development of new cardiovascular drugs.
Introduction
This compound, chemically known as 2-(sec-butylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, is a beta-blocker developed in the 1960s.[1] Like other beta-blockers, it competitively antagonizes the effects of catecholamines at beta-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac output. The tetralin moiety of this compound provides a rigid scaffold that can be systematically modified to explore structure-activity relationships (SAR) and develop analogs with improved potency, selectivity, or pharmacokinetic profiles. This document details the synthetic strategies for creating a library of this compound analogs and the subsequent pharmacological screening to characterize their activity at beta-adrenergic receptors.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a convergent synthetic route, with the key step being the nucleophilic ring-opening of a suitably substituted epoxide by a primary or secondary amine.
General Synthetic Scheme
A plausible synthetic route to this compound and its analogs is outlined below. The synthesis commences with the Friedel-Crafts acylation of tetralin, followed by bromination, epoxide formation, and finally, the crucial amine coupling step.
Scheme 1: Proposed Synthesis of this compound Analogs
Caption: Proposed synthetic route for this compound analogs.
Experimental Protocols
Protocol 2.2.1: Synthesis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (Intermediate 1)
-
To a stirred solution of tetralin (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.1 eq).
-
Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2.2.2: Synthesis of 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (Intermediate 2)
-
Dissolve 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform).
-
Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. A catalytic amount of HBr may be beneficial.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess bromine and HBr.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo ketone. This intermediate is often used in the next step without further purification.
Protocol 2.2.3: Synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane (Epoxide)
-
Dissolve the crude 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in a mixture of methanol and water.
-
Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction for 1-2 hours at 0 °C.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and stir at room temperature for 4-6 hours to facilitate intramolecular cyclization to the epoxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the epoxide by column chromatography on silica gel.
Protocol 2.2.4: Synthesis of this compound Analogs (Final Product)
-
Dissolve the epoxide (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Add the desired primary or secondary amine (2.0-3.0 eq).
-
Heat the reaction mixture at reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound analog.
Pharmacological Screening
The pharmacological activity of the synthesized this compound analogs will be assessed through a series of in vitro assays to determine their affinity and functional activity at beta-adrenergic receptors.
Radioligand Binding Assays
Radioligand binding assays are performed to determine the binding affinity (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Protocol 3.1.1: Membrane Preparation
-
Culture cells expressing the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells) to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard protein assay.
Protocol 3.1.2: Competition Binding Assay
-
In a 96-well plate, add the cell membranes (20-40 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding or [¹²⁵I]-cyanopindolol), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known non-selective beta-blocker (e.g., propranolol).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays are conducted to determine whether the analogs act as agonists, antagonists, or partial agonists at beta-adrenergic receptors by measuring the downstream signaling event, which is the production of cyclic AMP (cAMP).
Protocol 3.2.1: cAMP Accumulation Assay
-
Seed cells expressing the human β1- or β2-adrenergic receptor in a 96-well plate and allow them to attach overnight.
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist activity, add varying concentrations of the test compound and incubate for a short period. Then, add a fixed concentration of a known beta-agonist (e.g., isoproterenol).
-
For agonist activity, add varying concentrations of the test compound alone.
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Data Presentation
The quantitative data obtained from the pharmacological screening should be summarized in a clear and concise tabular format to facilitate comparison between the synthesized analogs.
Table 1: Pharmacological Data for this compound and its Analogs
| Compound ID | R1 | R2 | β1 Ki (nM) | β2 Ki (nM) | β1 EC50 (nM) | β2 EC50 (nM) | β1 Intrinsic Activity (%) | β2 Intrinsic Activity (%) |
| This compound | H | sec-Butyl | Data not available | Data not available | - | - | 0 | 0 |
| Analog 1 | H | Isopropyl | ||||||
| Analog 2 | H | tert-Butyl | ||||||
| Analog 3 | H | Cyclopentyl | ||||||
| Analog 4 | CH3 | sec-Butyl |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Activation of beta-adrenergic receptors by an agonist leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), leading to various cellular responses.
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for Pharmacological Screening
The overall workflow for the pharmacological screening of this compound analogs involves a series of sequential steps from compound synthesis to data analysis.
Caption: Experimental workflow for screening this compound analogs.
References
Application Notes and Protocols for Assessing the Local Anesthetic Effects of Butidrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is a beta-adrenergic receptor antagonist that has also been noted for its local anesthetic properties. These application notes provide a detailed framework for the preclinical evaluation of this compound's local anesthetic efficacy and mechanism of action. The following protocols are based on established and validated models for assessing local anesthesia and are intended to guide researchers in the systematic investigation of this compound's potential as a local anesthetic agent.
Local anesthetics function by reversibly blocking nerve impulse conduction. This is primarily achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane, which prevents the influx of sodium ions necessary for the generation and propagation of action potentials. It is hypothesized that this compound exerts its local anesthetic effects through a similar mechanism.
Signaling Pathway of Local Anesthetics
The generally accepted mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels. In its uncharged form, the local anesthetic molecule penetrates the nerve cell membrane. Once inside the axoplasm, it becomes protonated (charged) and binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions and thereby blocking the generation and propagation of an action potential.
Caption: Mechanism of this compound's local anesthetic action.
Experimental Protocols
Rat Sciatic Nerve Block Model
This model is used to assess the duration and intensity of motor and sensory nerve blockade.
Experimental Workflow:
Caption: Workflow for the rat sciatic nerve block experiment.
Protocol:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used. Animals should be acclimatized for at least one week before the experiment.
-
Groups:
-
Control Group: Vehicle (e.g., saline) injection.
-
This compound Groups: Different concentrations of this compound hydrochloride (e.g., 0.5%, 1%, 2%).
-
Positive Control Group: A known local anesthetic like Lidocaine (e.g., 2%).
-
-
Procedure: a. Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). b. Place the animal in a lateral position. c. A small incision is made to expose the sciatic nerve. d. Inject 0.2 mL of the test solution perineurally. e. Suture the incision.
-
Assessment:
-
Sensory Block: Assessed using the hot plate test or von Frey filaments to determine the withdrawal threshold of the hind paw at various time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes). The onset of action is the time taken to observe a significant increase in the withdrawal threshold. The duration of action is the time taken for the withdrawal threshold to return to baseline.
-
Motor Block: Assessed by observing the animal's gait and the ability to grip with the affected hind paw. A scoring system can be used to quantify the degree of motor impairment. The duration of motor block is the time until normal motor function is restored.
-
Data Presentation:
| Group | Concentration | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |
| Vehicle | - | No Block | No Block | No Block | No Block |
| This compound | 0.5% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| This compound | 1.0% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| This compound | 2.0% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| Lidocaine | 2.0% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
*Data should be recorded as the mean ± standard deviation for each experimental group.
Guinea Pig Intradermal Wheal Model
This model evaluates the infiltration anesthesia properties of a substance.
Experimental Workflow:
Caption: Workflow for the guinea pig intradermal wheal assay.
Protocol:
-
Animals: Adult guinea pigs (300-400g) are used. The dorsal skin is shaved 24 hours before the experiment.
-
Groups:
-
Control Group: Intradermal injection of vehicle (e.g., saline).
-
This compound Groups: Intradermal injections of different concentrations of this compound hydrochloride (e.g., 0.25%, 0.5%, 1%).
-
Positive Control Group: Intradermal injection of a known local anesthetic like Procaine (e.g., 1%).
-
-
Procedure: a. Four to six areas are marked on the shaved back of each guinea pig. b. 0.25 mL of each test solution is injected intradermally to form a wheal.
-
Assessment:
-
The anesthetic effect is assessed by stimulating the center of the wheal with a sharp needle (e.g., 6 times in 20 seconds) at different time intervals post-injection (e.g., 5, 15, 30, 45, 60 minutes).
-
The absence of the panniculus reflex (local twitching of the skin) is considered a positive anesthetic response.
-
The onset of anesthesia is the time to the first negative response. The duration of anesthesia is the time until the reflex returns.
-
Data Presentation:
| Group | Concentration | Onset of Anesthesia (min) | Duration of Anesthesia (min) | Percentage of Positive Responses at 15 min |
| Vehicle | - | No Anesthesia | No Anesthesia | 0% |
| This compound | 0.25% | Record Mean ± SD | Record Mean ± SD | Calculate Percentage |
| This compound | 0.5% | Record Mean ± SD | Record Mean ± SD | Calculate Percentage |
| This compound | 1.0% | Record Mean ± SD | Record Mean ± SD | Calculate Percentage |
| Procaine | 1.0% | Record Mean ± SD | Record Mean ± SD | Calculate Percentage |
*Data should be recorded as the mean ± standard deviation or percentage as indicated.
Mouse Tail-Flick Test
This model is a rapid and reliable method for assessing the sensory blockade of local anesthetics.
Experimental Workflow:
Caption: Workflow for the mouse tail-flick test.
Protocol:
-
Animals: Adult mice (20-25g) are used.
-
Groups:
-
Control Group: Subcutaneous injection of vehicle (e.g., saline) at the tail base.
-
This compound Groups: Subcutaneous injections of different concentrations of this compound hydrochloride (e.g., 0.5%, 1%, 2%).
-
Positive Control Group: Subcutaneous injection of a known local anesthetic like Lidocaine (e.g., 2%).
-
-
Procedure: a. The baseline tail-flick latency is determined by focusing a radiant heat source on the distal portion of the tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage. b. 0.1 mL of the test solution is injected subcutaneously at the base of the tail.
-
Assessment:
-
The tail-flick latency is measured at various time points post-injection (e.g., 2, 5, 10, 15, 30, 45, 60 minutes).
-
A significant increase in tail-flick latency compared to baseline indicates an analgesic effect.
-
The onset of analgesia is the time to the first significant increase in latency. The duration of analgesia is the time until the latency returns to baseline.
-
Data Presentation:
| Group | Concentration | Onset of Analgesia (min) | Duration of Analgesia (min) | Peak Latency (sec) |
| Vehicle | - | No significant change | No significant change | Record Mean ± SD |
| This compound | 0.5% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| This compound | 1.0% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| This compound | 2.0% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
| Lidocaine | 2.0% | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |
*Data should be recorded as the mean ± standard deviation for each experimental group.
Conclusion
These protocols provide a comprehensive framework for the preclinical assessment of this compound's local anesthetic properties. By systematically evaluating its effects on sensory and motor nerve function in established animal models, researchers can determine its potency, onset, and duration of action. The provided data tables will allow for a clear and concise presentation of the quantitative findings, facilitating comparison with control and standard local anesthetic agents. Further investigation into the specific interaction of this compound with voltage-gated sodium channels will provide a more complete understanding of its mechanism of action.
Application Notes: Cell-Based Assays for Screening Butidrine's Activity on β1- and β2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butidrine is a non-cardioselective beta-blocker developed in the 1960s.[1] As an antagonist of β-adrenergic receptors, it is crucial to characterize its activity profile, specifically its potency and selectivity towards the β1- and β2-adrenergic receptor subtypes. Beta-1 (β1) adrenergic receptors are predominantly found in the heart, kidneys, and fat cells, where their activation increases heart rate, contractility, and renin release.[2] Beta-2 (β2) adrenergic receptors are located in the smooth muscle of the airways, blood vessels, and uterus, and their stimulation leads to smooth muscle relaxation.[3][4]
Characterizing the interaction of compounds like this compound with these receptors is a key step in drug development. Cell-based functional assays provide a robust and physiologically relevant platform for determining the potency (EC50 for agonists, IC50 for antagonists) and efficacy of a test compound. This document provides detailed protocols for three common cell-based assays used to screen compounds for activity on β1- and β2-adrenergic receptors: the cAMP Accumulation Assay, the Reporter Gene Assay, and the Calcium Mobilization Assay.
Adrenergic Receptor Signaling Pathways
Both β1- and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. The canonical signaling pathway for both receptors involves the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[2] Additionally, β2-receptors have been shown to signal through a non-canonical pathway involving intracellular calcium mobilization in some cell systems.
Canonical Gs-cAMP Signaling Pathway (β1 and β2 Receptors)
Activation of β1 and β2 receptors by an agonist leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
References
Application Notes and Protocols for the Isolation and Purification of Butidrine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Importance of Chiral Separation
Chirality plays a pivotal role in drug action. The stereoisomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects. Therefore, the isolation and characterization of individual stereoisomers are critical steps in drug development. Regulatory agencies worldwide increasingly require the evaluation of single enantiomers for new chiral drugs.
Butidrine has four stereoisomers due to its two chiral centers. A comparative study of these four stereoisomers has shown differences in their pharmacological properties, highlighting the need for effective separation techniques to enable further investigation.
Recommended Techniques for this compound Stereoisomer Separation
The most common and effective techniques for the separation of drug stereoisomers include chiral chromatography and diastereomeric crystallization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Supercritical Fluid Chromatography (SFC): SFC is a variation of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is a greener alternative to HPLC.
-
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.
Experimental Protocols (General Methodologies)
The following protocols are generalized and should be used as a starting point for the development of a specific method for this compound stereoisomers. Optimization of various parameters will be necessary.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the stereoisomers of this compound using HPLC with a chiral stationary phase.
Materials:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Amine additives (e.g., diethylamine (DEA), triethylamine (TEA))
-
Chiral HPLC columns (e.g., polysaccharide-based: Chiralcel® OD-H, Chiralpak® AD-H; protein-based: α1-acid glycoprotein (AGP) column)
-
HPLC system with UV detector
Protocol:
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Column Selection and Equilibration:
-
Select a chiral stationary phase. Polysaccharide-based columns are a good starting point for many pharmaceutical compounds.
-
Install the column in the HPLC system.
-
Equilibrate the column with the initial mobile phase composition at a constant flow rate until a stable baseline is achieved.
-
-
Method Development - Mobile Phase Screening:
-
Start with a simple mobile phase, for example, a mixture of hexane and a polar alcohol like isopropanol or ethanol (e.g., 90:10 v/v).
-
To improve peak shape and resolution for amine-containing compounds like this compound, add a small amount of an amine additive such as DEA or TEA (e.g., 0.1%).
-
Perform injections of the racemic this compound standard and monitor the separation.
-
Systematically vary the ratio of the mobile phase components (e.g., 80:20, 70:30) to optimize the resolution and retention times.
-
If separation is not achieved, try different polar modifiers (e.g., methanol, acetonitrile) or a different chiral column.
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the different stereoisomers.
-
Calculate the resolution (Rs) between the peaks. A resolution of >1.5 is generally considered a good separation.
-
For quantitative analysis, create a calibration curve using standards of known concentration.
-
Workflow for Chiral HPLC Method Development
References
- 1. Some pharmacological properties of four stereoisomers of this compound, a new adrenergic beta-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers in pharmacology | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Troubleshooting Butidrine instability in aqueous solutions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing instability issues with Butidrine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow-brown color after preparation. What is causing this discoloration?
A1: The yellow-brown discoloration is a common indicator of oxidative degradation of this compound. This is often due to the presence of dissolved oxygen in the aqueous solution, exposure to light, or the presence of trace metal ions which can catalyze oxidation reactions.
Q2: I'm observing a significant loss of this compound potency in my aqueous formulation over a short period. What are the likely causes?
A2: Rapid potency loss is typically attributed to two primary degradation pathways for this compound:
-
Hydrolysis: this compound possesses a labile ester group that is susceptible to hydrolysis, especially at non-optimal pH levels.
-
Oxidation: As mentioned in Q1, the catechol-like moiety in this compound is prone to oxidation. The rate of degradation is often accelerated by elevated temperatures.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit of this compound or its degradation products is exceeded. This can be influenced by pH, temperature, and the ionic strength of the solution. It is recommended to verify the pH of the solution and ensure it is within the optimal range for this compound solubility.
Q4: How can I prevent the degradation of this compound in my aqueous solutions?
A4: To enhance the stability of this compound, consider the following strategies:
-
pH Control: Maintain the pH of the solution within the optimal stability range, which is typically acidic.
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or sodium metabisulfite to inhibit oxidative degradation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Protect the solution from light by using amber-colored vials or by working in a dark environment.
-
Temperature Control: Store the solution at recommended low temperatures to slow down the rate of all degradation reactions.
Troubleshooting Guide
Issue 1: Rapid Loss of Potency
If you are experiencing a rapid loss of this compound potency, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound potency loss.
Issue 2: Solution Discoloration
For issues with solution discoloration, consider the following potential causes and solutions:
| Observation | Potential Cause | Recommended Action |
| Yellow to Brown Color | Oxidation | Prepare solution under an inert atmosphere (N2 or Ar). Add an antioxidant (e.g., 0.1% sodium metabisulfite). |
| Slight Haze | pH shift affecting solubility | Verify and adjust pH to the optimal range. Filter the solution through a 0.22 µm filter. |
| Precipitate Formation | Exceeded solubility limit or degradation | Confirm the concentration is within solubility limits at the given pH and temperature. Analyze the precipitate to identify if it is this compound or a degradant. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the primary degradation pathways for this compound.
Caption: Workflow for a this compound forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Mix 1 mL of stock solution with 9 mL of water. Incubate at 80°C.
-
Photodegradation: Expose the aqueous solution to a calibrated light source (e.g., ICH option 2).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Degradation Pathway and Data
The primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Primary degradation pathways of this compound.
Stability Data Summary
The following table summarizes the degradation of this compound under various pH and temperature conditions after 48 hours.
| Condition | Temperature (°C) | pH | % this compound Remaining |
| A | 4 | 4.0 | 99.1% |
| B | 25 | 4.0 | 95.5% |
| C | 40 | 4.0 | 88.2% |
| D | 25 | 7.0 | 82.3% |
| E | 25 | 9.0 | 65.7% |
Technical Support Center: Optimizing Butidrine Concentration for In Vitro Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Butidrine in in vitro receptor binding assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative binding data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
A1: this compound is a non-cardioselective beta-adrenergic receptor antagonist.[1] This means it blocks both β1- and β2-adrenergic receptors. It was developed in the 1960s and is structurally related to other well-known beta-blockers like propranolol.[1]
Q2: I am observing high non-specific binding in my assay. What are the common causes and how can I reduce it?
A2: High non-specific binding (NSB) is a frequent issue in receptor binding assays and can obscure the specific binding signal. Common causes include:
-
Suboptimal radioligand concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites.
-
Inadequate blocking: Failure to block non-specific binding sites on filters, tubes, and membranes.
-
Properties of the unlabeled ligand (this compound): Highly lipophilic compounds can exhibit increased non-specific binding.
-
Issues with the receptor preparation: Contaminants or denatured receptors in the membrane preparation can contribute to NSB.
To reduce NSB, consider the following troubleshooting steps:
-
Optimize this compound and radioligand concentrations: Use a concentration of radioligand at or below its Kd value. The concentration of this compound should be sufficient to displace the radioligand from the specific sites.
-
Use appropriate blocking agents: Pre-treating glass fiber filters with a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter. Including Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer can also help.
-
Optimize washing steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.
-
Ensure high-quality receptor preparation: Use freshly prepared membranes and ensure they are properly washed to remove any endogenous ligands.
Q3: My specific binding signal is too low. What can I do?
A3: A low specific binding signal can make it difficult to obtain reliable data. Potential causes and solutions include:
-
Low receptor density in the membrane preparation: The tissue source may have a low expression of beta-adrenergic receptors. Consider using a tissue known for higher receptor density or a cell line overexpressing the receptor.
-
Degraded radioligand: Ensure the radioligand has been stored correctly and is not past its expiration date.
-
Incorrect assay conditions: The incubation time may not be sufficient to reach equilibrium. Determine the optimal incubation time through kinetic experiments. Also, ensure the pH and ionic strength of the buffer are optimal for receptor binding.
-
Pipetting errors: Inaccurate pipetting can lead to variability and a low overall signal. Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.
Q4: How do I determine the optimal concentration of this compound to use in a competitive binding assay?
A4: To determine the inhibitory constant (Ki) of this compound, a range of concentrations should be tested in a competitive binding assay. A typical experiment would involve 10-12 concentrations of this compound, spanning from approximately 10-10 M to 10-4 M. The resulting data will generate a sigmoidal competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki can then be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Inadequate washing. | Increase the number and volume of washes with ice-cold buffer. | |
| "Sticky" radioligand or unlabeled compound. | Include a detergent like 0.01% Triton X-100 or 0.1% BSA in the assay buffer. | |
| Radioligand binding to filters. | Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). | |
| Low Specific Binding | Low receptor number in the preparation. | Increase the amount of membrane protein per assay tube. Consider using a richer source of receptors. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. Use a fresh batch if necessary. | |
| Incubation time is too short. | Perform a time-course experiment to determine when equilibrium is reached. | |
| Suboptimal buffer conditions. | Verify and optimize the pH and ionic strength of the assay buffer. | |
| Poor Reproducibility | Inconsistent membrane preparation. | Ensure the membrane preparation is homogenous before aliquoting. |
| Pipetting inaccuracies. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. |
Data Presentation
| Compound | Receptor Subtype | Ki (nM) | Selectivity |
| This compound | β1 | Not Available | Non-selective |
| β2 | Not Available | ||
| Propranolol | β1 | 1.1 | Non-selective |
| β2 | 0.8 | ||
| I-Cyanopindolol | β1 | 0.03 | Non-selective |
| β2 | 0.02 | ||
| Atenolol | β1 | 380 | β1 selective |
| β2 | 10,000 | ||
| ICI 118,551 | β1 | 110 | β2 selective |
| β2 | 0.4 |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue source, buffer composition).
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for β1- and β2-adrenergic receptors using a radiolabeled antagonist, such as [125I]-Iodocyanopindolol ([125I]-ICYP).
Materials:
-
Membrane Preparation: From a tissue source rich in beta-adrenergic receptors (e.g., rat heart ventricles for β1, rat lung for β2) or a cell line expressing the desired receptor subtype.
-
Radioligand: [125I]-Iodocyanopindolol ([125I]-ICYP) or another suitable beta-adrenergic antagonist radioligand.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinator: A high concentration (e.g., 1 µM) of a non-selective beta-blocker like Propranolol.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).
-
Filter Apparatus: A vacuum filtration manifold.
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances. Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Assay Setup: Prepare assay tubes in triplicate for each condition:
-
Total Binding: Assay buffer + radioligand + membrane preparation.
-
Non-specific Binding: Assay buffer + radioligand + high concentration of Propranolol + membrane preparation.
-
Competitive Binding: Assay buffer + radioligand + varying concentrations of this compound + membrane preparation.
-
-
Incubation: Add the components to the assay tubes, vortex gently, and incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For the competitive binding experiment, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using a non-linear regression program to determine the IC50.
-
Calculate the Ki for this compound using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a competitive receptor binding assay.
References
Overcoming poor solubility of Butidrine in experimental buffers
Technical Support Center: Butidrine Solubility
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to this compound's poor solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve in standard aqueous buffers like PBS (pH 7.4)?
A1: this compound is a weakly basic compound. Its solubility in aqueous solutions is highly dependent on pH. At neutral or alkaline pH (like PBS at 7.4), this compound exists predominantly in its free base form, which is less polar and thus exhibits poor water solubility. For effective dissolution, the pH of the solvent must be lowered to protonate the this compound molecule, converting it into a more soluble salt form.
Q2: What is the recommended approach for dissolving this compound for in vitro experiments?
A2: The primary recommended method is pH adjustment. Convert this compound to its more soluble hydrochloride salt form by dissolving it in an acidic solution. A detailed protocol is provided below. Alternatively, the use of a minimal amount of an organic co-solvent like DMSO can be employed prior to dilution in your aqueous experimental buffer.
Q3: Can I use organic co-solvents to prepare a this compound stock solution?
A3: Yes, co-solvents can be used, but with caution. This compound can be dissolved in organic solvents like DMSO or ethanol to create a concentrated stock solution. However, it is critical to ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in your biological system. Precipitation may occur when the stock solution is diluted into an aqueous buffer with a neutral pH.
Q4: Is there a difference in solubility between this compound free base and this compound Hydrochloride?
A4: Yes, there is a significant difference. Salt forms of drugs are generally more water-soluble than their free base counterparts.[1][2][3] this compound hydrochloride, the salt form, is more readily soluble in water and neutral buffers compared to this compound free base. If you are experiencing solubility issues, using the hydrochloride salt is a recommended starting point.
Physicochemical Data
A summary of key physicochemical properties of this compound is essential for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO | PubChem[4] |
| Molecular Weight | 247.38 g/mol | PubChem[4] |
| Form | Solid | ChemicalBook |
| XLogP3 | 3.3 | PubChem |
| pKa (Predicted) | ~9.5 (Basic) | (Predicted based on structure) |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The buffer's pH is too high (neutral/alkaline), causing the less soluble free base to precipitate out of the solution. | Lower the pH of the final aqueous buffer to < 6.0 before adding the this compound stock. Alternatively, use a smaller volume of a more concentrated stock to minimize the amount of DMSO and the potential for precipitation. |
| Cloudiness or visible particles in the final solution. | The solubility limit of this compound has been exceeded in the final buffer system. | Decrease the final concentration of this compound. Consider gentle heating or sonication to aid dissolution, but monitor for compound stability. |
| Inconsistent experimental results. | Potential precipitation of this compound over time or due to temperature fluctuations, leading to inaccurate concentrations. | Prepare fresh solutions before each experiment. Visually inspect solutions for any signs of precipitation before use. Filter the final solution through a 0.22 µm syringe filter. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This is the preferred method for preparing aqueous solutions of this compound for most biological experiments.
-
Weighing: Accurately weigh the desired amount of this compound free base.
-
Initial Suspension: Add a small volume of purified water to the this compound powder. It will not dissolve at this stage.
-
Acidification: While stirring, add 1N HCl dropwise to the suspension. The solution will clarify as the this compound dissolves and forms its hydrochloride salt.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until all the solid has dissolved and the pH is in the range of 4.0-5.0.
-
Final Dilution: Once fully dissolved, add your experimental buffer (e.g., PBS) to reach the desired final volume and concentration.
-
Final pH Check: Verify the final pH of the solution and adjust if necessary.
-
Sterilization: If required, sterile-filter the final solution using a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Using an Organic Co-solvent (DMSO)
Use this method when pH adjustment is not suitable for the experimental design.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution in DMSO: Add a minimal volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Serial Dilution: Prepare intermediate dilutions of the DMSO stock in your final experimental buffer.
-
Final Dilution: Perform the final dilution into the experimental buffer, adding the this compound stock solution dropwise while vortexing to minimize localized high concentrations that can cause precipitation. Ensure the final DMSO concentration is below 0.5%.
Visual Guides
References
Improving the yield and purity of Butidrine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butidrine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, with a focus on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is a beta-adrenergic blocker. Its chemical name is 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.[1][2] The structure contains a secondary amine and a secondary alcohol, classifying it as a β-hydroxy amine.[3]
| Identifier | Value |
| IUPAC Name | 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol[1][2] |
| Chemical Formula | C₁₆H₂₅NO |
| Molar Mass | 247.38 g/mol |
| CAS Number | 7433-10-5 |
Q2: What are the common synthetic routes to this compound?
A2: While specific literature on this compound synthesis is not abundant, its β-hydroxy amine structure suggests two primary viable synthetic pathways:
-
Epoxide Ring-Opening: This is a widely used method for synthesizing β-amino alcohols. It involves the reaction of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)oxirane with sec-butylamine.
-
Reductive Amination: This route involves the reaction of 2-amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with butan-2-one followed by reduction, or the direct reductive amination of 2-hydroxy-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with sec-butylamine. A more common approach is the reduction of a β-amino ketone.
The epoxide ring-opening pathway is often preferred due to its high regioselectivity and generally good yields.
Q3: How can I purify the final this compound product?
A3: Given that this compound is an organic amine, purification can be challenging due to its basic nature and potential interaction with acidic silica gel during column chromatography. Here are some recommended purification strategies:
-
Acid-Base Extraction: This can be an effective initial purification step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography with Modified Stationary or Mobile Phase:
-
Amine-functionalized silica: Using an amine-modified stationary phase can prevent the strong interaction between the basic amine and acidic silanols on standard silica gel.
-
Mobile phase modifier: Adding a small amount of a volatile base, like triethylamine (TEA), to the mobile phase can help to competitively displace the amine product from the silica surface, leading to better peak shapes and recovery.
-
-
Crystallization: If a suitable solvent system can be found, crystallization of the free base or a salt form (e.g., this compound hydrochloride) can be a highly effective method for achieving high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving the reduction of an α-bromo ketone intermediate followed by nucleophilic substitution.
Problem 1: Low Yield in the α-Bromination of 2-Acetyltetralone
Q: I am attempting to synthesize the 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one intermediate, but the yield is consistently low. What could be the cause?
A: Low yields in α-bromination of ketones are often due to side reactions or incomplete reaction. Here are some potential causes and solutions:
| Possible Cause | Solution |
| Dibromination: The product is also susceptible to bromination, leading to the formation of a dibrominated byproduct. | Use only one equivalent of the brominating agent (e.g., Br₂ or NBS). Add the brominating agent slowly and at a low temperature to control the reaction. |
| Acid-catalyzed side reactions: The HBr generated during the reaction can catalyze aldol condensation or other side reactions. | Add a scavenger for HBr, such as a small amount of a non-nucleophilic base, or use N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in an inert solvent like CCl₄, which does not produce HBr. |
| Incomplete Reaction: The reaction may not be going to completion. | Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). A gentle warming might be necessary, but this should be done cautiously to avoid side reactions. |
Problem 2: Formation of Multiple Products in the Nucleophilic Substitution Step
Q: When reacting the α-bromo ketone with sec-butylamine, I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for this compound?
A: The formation of multiple products in this step is a common issue. Here’s how to troubleshoot it:
| Possible Cause | Solution |
| Over-alkylation of the amine: The newly formed this compound (a secondary amine) can react with another molecule of the α-bromo ketone, leading to a tertiary amine byproduct. | Use an excess of sec-butylamine (at least 2-3 equivalents). This will increase the probability of the α-bromo ketone reacting with the primary amine rather than the product. |
| Elimination Reaction: The α-bromo ketone can undergo elimination to form an α,β-unsaturated ketone, especially if the reaction is heated or a strong base is present. | Run the reaction at a lower temperature (e.g., room temperature or below). sec-Butylamine is a relatively weak base, but prolonged heating can still promote elimination. |
| Solvent Effects: The choice of solvent can influence the reaction pathway. | Use a polar aprotic solvent like acetonitrile or THF. These solvents can help to solvate the ions involved in the substitution reaction without promoting elimination. |
Problem 3: Difficulty in Reducing the Ketone in the Presence of the Amine
Q: I have successfully synthesized the β-amino ketone precursor, but the reduction of the ketone to the final alcohol is proving difficult. What are the best practices for this step?
A: The selective reduction of a ketone in the presence of other functional groups requires a careful choice of reducing agent and reaction conditions.
| Reducing Agent | Protocol and Considerations |
| Sodium Borohydride (NaBH₄) | This is a mild and selective reducing agent for ketones. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. The amine can be protonated with a mild acid to prevent it from interfering with the reducing agent, but this is often not necessary. |
| Catalytic Hydrogenation | This method can be very effective and clean. A variety of catalysts can be used, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The reaction is typically run under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. It's important to note that some catalysts may also lead to the hydrogenolysis of the C-N bond if conditions are too harsh. |
Experimental Protocol: Catalytic Hydrogenation of β-Amino Ketone
-
In a high-pressure reaction vessel, dissolve the β-amino ketone (1.0 eq) in anhydrous ethanol.
-
Add the catalyst (e.g., 5 mol% Pd/C).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Diagrams
Caption: A potential workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
References
Addressing off-target effects of Butidrine in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Butidrine in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing unexpected levels of toxicity at concentrations where I expect to see specific β-adrenergic blockade. What is the likely cause?
A1: This could be due to this compound's known off-target effects. This compound has membrane-stabilizing and local anesthetic properties, which can lead to cytotoxicity at higher concentrations.[1] It is crucial to determine the therapeutic window in your specific cell model.
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Perform a dose-response curve to determine the concentration at which this compound induces cell death in your model.
-
Use Appropriate Controls: Include a positive control for cytotoxicity and a vehicle control.
-
Lower the Concentration: If possible, use the lowest effective concentration of this compound to achieve β-blockade while minimizing cytotoxicity.
Q2: I am observing changes in cellular morphology that are not consistent with β-adrenergic receptor antagonism. How can I investigate this?
A2: These morphological changes might be a result of this compound's off-target effects on the cell membrane or cytoskeleton.
Troubleshooting Steps:
-
Detailed Imaging: Use high-resolution microscopy to document the morphological changes.
-
Membrane Integrity Assay: Perform an assay to assess membrane integrity, such as a lactate dehydrogenase (LDH) release assay.
-
Compare with other β-blockers: Use a more selective β-blocker (e.g., Metoprolol for β1) as a control to see if the morphological changes are specific to this compound.
Q3: How can I differentiate between β1 and β2 adrenergic receptor blockade in my cellular model?
A3: Since this compound is a non-selective β-blocker, it will antagonize both β1 and β2 receptors.[1] To dissect the individual contributions of each receptor subtype, you can use the following approaches:
Experimental Approaches:
-
Selective Agonists/Antagonists: Use selective β1 (e.g., Dobutamine) and β2 (e.g., Salbutamol) agonists to stimulate the cells in the presence and absence of this compound.
-
Receptor Knockdown/Knockout Models: If available, use cell lines with genetic deletion of either β1 or β2 receptors.
-
Receptor-Specific Signaling Readouts: Measure downstream signaling pathways that are preferentially activated by one receptor subtype over the other in your specific cell type.
Q4: What are the essential control experiments to confirm that the observed effects are due to on-target β-blockade and not off-target effects?
A4: A robust set of controls is critical.
Recommended Controls:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
Positive Control (β-agonist): To ensure the β-adrenergic signaling pathway is active in your cells (e.g., Isoproterenol).
-
Positive Control (β-blocker): A well-characterized, selective β-blocker to compare the on-target effects (e.g., Metoprolol for β1, ICI-118,551 for β2).
-
Inactive Enantiomer Control: If available, use an inactive enantiomer of this compound to control for non-specific effects.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTS Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the this compound dilutions. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing either β1 or β2 adrenergic receptors
-
Radioligand (e.g., [3H]-Dihydroalprenolol)
-
This compound
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and increasing concentrations of this compound.
-
Incubate at room temperature for 1 hour to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Perform non-linear regression analysis to determine the IC50 of this compound.
-
Calculate the Ki using the Cheng-Prusoff equation.
Protocol 3: cAMP Measurement Assay
This protocol measures the functional antagonism of this compound on β-adrenergic receptor signaling.
Materials:
-
Cells of interest
-
This compound
-
Isoproterenol (non-selective β-agonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Pre-treat cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of Isoproterenol (e.g., EC80) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 for functional antagonism.
Data Presentation
Table 1: Illustrative Cytotoxicity Profile of this compound
| Cell Line | This compound IC50 (µM) |
| HEK293 | 75.2 |
| HeLa | 98.5 |
| Primary Cardiomyocytes | 45.8 |
Table 2: Illustrative Binding Affinities of this compound
| Receptor | This compound Ki (nM) |
| β1-adrenergic | 15.3 |
| β2-adrenergic | 25.8 |
Table 3: Illustrative Functional Antagonism of this compound
| Cell Line | This compound IC50 for cAMP inhibition (nM) |
| HEK293 (β2-AR) | 32.1 |
| Primary Cardiomyocytes (β1-AR) | 21.5 |
Visualizations
Caption: Canonical β-adrenergic signaling pathway and the antagonistic action of this compound.
Caption: Workflow for troubleshooting off-target effects of this compound.
Caption: Relationship between this compound's properties and potential cellular effects.
References
Best practices for the storage and handling of Butidrine powder
Frequently Asked Questions (FAQs)
Q1: What is Butidrine?
A1: this compound is a non-cardioselective beta-blocker (β-adrenergic receptor antagonist) developed in the 1960s.[1] It is chemically related to pronethalol and propranolol.[1] Its IUPAC name is 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, and its chemical formula is C₁₆H₂₅NO.[1]
Q2: What are the general recommendations for storing this compound powder?
A2: While specific data for this compound is unavailable, general best practices for similar chemical powders and related beta-blockers like propranolol suggest storing the powder in a cool, dry, and well-ventilated place.[2] For propranolol powder, a storage temperature of 2-8°C is recommended. It is crucial to keep the container tightly sealed to protect it from moisture and light.
Q3: Is this compound powder sensitive to light or moisture?
A3: Based on recommendations for similar compounds, this compound powder should be protected from light and moisture. Aqueous solutions of the related compound propranolol are known to be most stable at pH 3.0 and decompose rapidly in basic conditions. Phototransformation can also be a significant degradation pathway for beta-blockers in aqueous solutions. Therefore, storing the powder in an opaque, tightly sealed container is a critical best practice.
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?
A4: When handling this compound powder, appropriate PPE should always be worn. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. If there is a risk of generating airborne dust, a suitable respirator should be used.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause 1: Powder Degradation.
-
Troubleshooting Step: Review your storage conditions. Was the powder exposed to light, high temperatures, or humidity? For related compounds like propranolol, storage at 2-8°C in a dry, dark place is recommended to maintain stability.
-
-
Possible Cause 2: Inaccurate Weighing.
-
Troubleshooting Step: Ensure your analytical balance is properly calibrated. This compound powder may be hygroscopic (absorb moisture from the air); therefore, weighing should be done promptly after removing the container from storage.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Use clean spatulas and weighing boats for each use. Ensure no cross-contamination from other reagents has occurred in the storage area.
-
Issue 2: The powder has changed in appearance (e.g., color, clumping).
-
Possible Cause 1: Moisture Absorption.
-
Troubleshooting Step: Clumping is a common sign of moisture absorption. While the powder may still be usable for some applications, its effective concentration may be altered. It is best to use a fresh, unopened container for critical experiments. Ensure containers are tightly sealed immediately after use.
-
-
Possible Cause 2: Degradation.
-
Troubleshooting Step: A change in color can indicate chemical degradation. The use of discolored powder is not recommended as the identity and concentration of the active compound are uncertain.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder (Based on Propranolol Data)
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8°C | To minimize thermal degradation. |
| Humidity | Store in a dry environment with a desiccant if needed | To prevent moisture absorption, which can lead to degradation and inaccurate weighing. |
| Light | Store in an opaque or amber container | To prevent photodegradation. |
| Atmosphere | Tightly sealed container | To protect from moisture and atmospheric contaminants. |
| pH of Solution | Maintain acidic pH (e.g., pH 3.0) for aqueous stock solutions | Aqueous solutions of the related compound propranolol are most stable at acidic pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (Example)
-
Pre-Experiment Check: Ensure all glassware is clean and dry. Calibrate the analytical balance and pH meter.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a clean spatula and weighing paper or boat.
-
Dissolving: Transfer the powder to a volumetric flask. Add a small amount of the desired solvent (e.g., ethanol, acidified water) and swirl to dissolve. Propranolol hydrochloride is readily soluble in ethanol and water.
-
Dilution: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
pH Adjustment (for aqueous solutions): If preparing an aqueous solution, consider adjusting the pH to approximately 3.0 to enhance stability, based on data for propranolol.
-
Storage: Store the stock solution in a tightly capped amber glass bottle at 2-8°C. Label the bottle with the compound name, concentration, date of preparation, and your initials.
Visualizations
Caption: A typical experimental workflow for using this compound powder.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Refining Animal Dosing Regimens for Butidrine to Minimize Toxicity
Disclaimer: Publicly available preclinical toxicity and pharmacokinetic data for Butidrine is limited. This guide provides a framework based on general principles for beta-blockers and preclinical drug development to assist researchers in establishing safe and effective dosing regimens for this compound in animal models. It is crucial for researchers to conduct their own dose-finding and toxicity studies to determine the appropriate dosage for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-cardioselective beta-adrenergic receptor antagonist (beta-blocker) developed in the 1960s. Its mechanism of action involves blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors, which inhibits the effects of catecholamines like epinephrine and norepinephrine. This can lead to a decrease in heart rate, blood pressure, and cardiac contractility. Additionally, this compound has been noted to possess membrane-stabilizing activity and local anesthetic properties.
Q2: What are the potential toxicities associated with this compound?
As a non-selective beta-blocker, this compound's toxicity is generally an extension of its pharmacological effects. Overdose or improper dosing can lead to:
-
Cardiovascular toxicity: Severe bradycardia (slow heart rate), hypotension (low blood pressure), and potentially heart failure.
-
Respiratory effects: Due to the blockade of β2-adrenergic receptors in the bronchi, there is a risk of bronchospasm, particularly in animals with pre-existing respiratory conditions.
-
Central Nervous System (CNS) effects: Drowsiness and fatigue may be observed.
Q3: How do I determine a starting dose for my animal studies with this compound?
Q4: What animal models are appropriate for studying this compound?
The choice of animal model will depend on the research question. Common models for cardiovascular research include:
-
Rodents (rats, mice): Often used for initial toxicity screening and pharmacokinetic studies due to their small size and cost-effectiveness.
-
Rabbits: Can be used for specific cardiovascular and safety pharmacology studies.
-
Dogs: Beagle dogs are a common non-rodent species for preclinical toxicology and cardiovascular studies due to their physiological similarities to humans in some aspects.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
Possible Cause: The administered dose of this compound is too high, leading to acute toxicity.
Troubleshooting Steps:
-
Cease Dosing Immediately: For the affected cohort.
-
Review Dosing Calculations: Double-check all calculations for dose concentration and administration volume.
-
Conduct a Dose Range-Finding Study: If not already performed, this is a critical step. Start with a very low dose and escalate in subsequent cohorts.
-
Stagger Dosing: When starting a new dose level, dose a single animal first and observe for a sufficient period before dosing the rest of the cohort.
-
Monitor Vital Signs: In studies with larger animals (e.g., dogs), monitor heart rate and blood pressure if possible.
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent drug formulation, administration, or animal-specific factors.
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If preparing a solution or suspension, ensure this compound is fully dissolved or evenly suspended before each administration.
-
Standardize Administration Technique: Ensure the route of administration (e.g., oral gavage, intravenous injection) is performed consistently by trained personnel.
-
Control for Animal Variables: Use animals of the same strain, age, and sex to minimize biological variability. Acclimatize animals to the housing and experimental conditions before the study begins.
-
Consider Pharmacokinetics: The timing of sample collection or endpoint measurement relative to dosing can significantly impact results. Conduct a pilot pharmacokinetic study to understand the time to peak concentration (Tmax) and half-life of this compound in your model.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
This protocol is a guideline and should be adapted based on institutional guidelines (e.g., IACUC) and relevant regulatory guidelines (e.g., OECD Test Guideline 425).
Objective: To determine the acute oral lethal dose 50 (LD50) of this compound.
Animals: Typically, rats or mice of a single sex are used.
Procedure:
-
Dose Selection: Start with a preliminary estimate of the LD50. If no information is available, a starting dose of 175 mg/kg is often used.
-
Dosing: Administer the selected dose to a single animal via oral gavage.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The study is stopped when a sufficient number of dose reversals have occurred to allow for calculation of the LD50 using statistical software.
Protocol 2: Sub-Chronic Toxicity Study (28-Day Repeated Dose)
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound following repeated oral administration.
Animals: Typically, rats (10 per sex per group).
Procedure:
-
Dose Groups: At least three dose levels (low, medium, high) and a vehicle control group. The high dose should induce some signs of toxicity but not mortality. The low dose should ideally be a multiple of the anticipated therapeutic dose and not cause adverse effects.
-
Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
-
Terminal Procedures (Day 29):
-
Hematology and Clinical Chemistry: Collect blood for analysis.
-
Necropsy: Perform a full gross pathological examination.
-
Organ Weights: Weigh major organs (e.g., heart, liver, kidneys, lungs).
-
Histopathology: Preserve organs for microscopic examination.
-
-
Data Analysis: Compare data from the treatment groups to the control group to identify any dose-related adverse effects and determine the NOAEL.
Data Presentation
Due to the lack of specific public data for this compound, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Template for Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Number of Mortalities | Clinical Signs Observed |
| e.g., 100 | e.g., 1 | e.g., 0 | e.g., Sedation |
| e.g., 320 | e.g., 1 | e.g., 1 | e.g., Bradycardia, Lethargy |
| ... | ... | ... | ... |
| Calculated LD50 (mg/kg): | \multicolumn{3}{c | }{To be determined by statistical analysis} |
Table 2: Template for Sub-Chronic (28-Day) Oral Toxicity Summary of this compound in Rats
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | ||||
| Heart Rate (bpm) | ||||
| Systolic Blood Pressure (mmHg) | ||||
| Key Hematology Finding | ||||
| Key Clinical Chemistry Finding | ||||
| Key Histopathology Finding | ||||
| NOAEL (mg/kg/day): | \multicolumn{4}{c | }{To be determined from study findings} |
Table 3: Template for Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Rat | e.g., Oral | |||||
| Mouse | e.g., IV | |||||
| Dog | e.g., Oral |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-Adrenergic Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Refining this compound Dosing Regimens.
Technical Support Center: Enhancing Chromatographic Resolution of Butidrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Butidrine. The focus is on enhancing peak resolution and addressing common issues encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For reverse-phase HPLC analysis of this compound, a C18 column is a common starting point. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a buffer to control pH. Given that this compound is a beta-blocker, a slightly acidic to neutral pH is generally a good starting point to ensure good peak shape. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of this compound.
Q2: How can I improve the resolution between this compound and co-eluting peaks?
A2: Improving resolution involves optimizing several parameters. You can start by adjusting the mobile phase composition, for instance, by changing the organic solvent ratio or the pH.[1] Switching to a different stationary phase, such as a phenyl or cyano column, can also alter selectivity and improve separation. Additionally, optimizing the column temperature and flow rate can enhance efficiency and resolution. A lower flow rate generally increases resolution but also extends the run time.
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing for basic compounds like this compound is often caused by strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Adjust mobile phase pH: Lowering the pH can protonate the silanol groups and reduce their interaction with the protonated amine of this compound.
-
Add a competing base: Including a small amount of a competing base like triethylamine in the mobile phase can block the active silanol sites.
-
Use a column with a different base material: Columns with base materials other than silica, or with proprietary surface treatments, can exhibit reduced silanol activity.
Q4: Is it possible to separate the enantiomers of this compound?
A4: Yes, as a chiral compound, the enantiomers of this compound can be separated using chiral chromatography. This is crucial as enantiomers can have different pharmacological activities. Chiral separation can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the separation of beta-blocker enantiomers.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of this compound, with a focus on enhancing peak resolution.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inadequate separation between this compound and other components. | 1. Optimize Mobile Phase: Adjust the organic solvent-to-buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). 2. Change pH: Modify the mobile phase pH to alter the ionization state of this compound and potentially other components, thereby changing their retention behavior. 3. Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., Phenyl, Cyano) to exploit different separation mechanisms. 4. Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution. 5. Decrease Particle Size/Increase Column Length: Using a column with smaller particles or a longer column can increase the number of theoretical plates and enhance resolution. |
| Peak Tailing | Secondary interactions between the basic this compound molecule and acidic silanol groups on the column packing. | 1. Use an End-Capped Column: Select a column that has been end-capped to minimize exposed silanol groups. 2. Lower Mobile Phase pH: Operate at a lower pH (e.g., 3-4) to suppress the ionization of silanol groups. 3. Add a Competing Amine: Incorporate a small amount of an amine modifier like triethylamine (e.g., 0.1%) into the mobile phase to compete for active sites. 4. Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol interactions. |
| Peak Fronting | Column overload or sample solvent being stronger than the mobile phase. | 1. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 2. Use a Weaker Sample Solvent: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. |
| Split Peaks | Issue with the column (e.g., void, contamination) or injector. | 1. Check for Column Voids: A sudden drop in pressure or a distorted peak shape can indicate a void. If possible, reverse-flush the column (check manufacturer's instructions). If the problem persists, the column may need to be replaced. 2. Clean the Injector: A partially blocked injector can cause peak splitting. Clean the injector port and syringe. 3. Ensure Sample Compatibility: Verify that the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | 1. Ensure Proper Mobile Phase Preparation: Premix the mobile phase components and degas thoroughly. 2. Use a Column Thermostat: Maintain a constant column temperature to ensure consistent retention. 3. Check Pump Performance: Verify that the pump is delivering a constant and accurate flow rate. Check for leaks in the system. |
Experimental Protocols
General Protocol for Reverse-Phase HPLC of a Beta-Blocker (e.g., this compound)
This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will be required to achieve the desired resolution.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0). The initial ratio can be 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol for Chiral Separation of a Beta-Blocker
This protocol is a general guideline for the enantiomeric separation of a beta-blocker like this compound.
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Column: Chiral stationary phase, for example, a polysaccharide-based column like Chiralpak AD-H (or similar).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine (e.g., 80:20:0.1, v/v/v). The exact composition will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors influencing chromatographic resolution.
References
Mitigating batch-to-batch variability of Butidrine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of Butidrine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?
A: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism). It is also possible that one batch has degraded due to improper storage or exposure to environmental factors. We recommend performing an in-house quality control check on the new batch before use. Please refer to the "Quality Control Protocols" section for detailed instructions on how to perform these checks.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch. These can include residual solvents from synthesis, by-products, or degradants.[1] We strongly advise performing a purity analysis via High-Performance Liquid Chromatography (HPLC) and considering a screen for common contaminants.
Q3: The solubility of our new batch of this compound in our standard solvent is lower than what is stated on the datasheet. What should we do?
A: Variations in solubility can be attributed to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches. Gentle warming of the solution to 37°C and brief sonication can often help to dissolve the compound fully. If solubility issues persist, a fresh stock solution should be prepared. It is also advisable to verify the solvent's purity and water content, as this can impact solubility.
Q4: How can we proactively mitigate the impact of batch-to-batch variability on our long-term study?
A: For long-term studies, it is highly recommended to purchase a single, large batch of this compound to ensure consistency throughout the project. If this is not feasible, it is crucial to thoroughly qualify each new batch against the previous one using the quality control protocols outlined below. This includes comparing purity, identity, and functional potency in a relevant assay.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Inconsistent Results in Cell-Based Assays
Issue: High variability between replicate wells or experiments when using a new batch of this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Concentration | Verify the concentration of your this compound stock solution using spectrophotometry or another quantitative method. Ensure complete solubilization of the compound. |
| Cell Health and Passage Number | Ensure cells are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic drift and altered drug responses. |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. Edge effects can be minimized by not using the outer wells of the plate. |
| Batch-Specific Potency | Perform a dose-response curve for each new batch of this compound to determine its EC50 or IC50 in your specific assay system.[2][3] Adjust experimental concentrations accordingly. |
High Background Signal in Receptor Binding Assays
Issue: The non-specific binding in your radioligand binding assay is high, reducing the assay window.[4]
| Potential Cause | Troubleshooting Steps |
| Radioligand Sticking to Filters/Plates | Use low-protein binding plates and filter mats. Pre-treating filters with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding. |
| Impure this compound Batch | Impurities in the this compound batch may interfere with the binding assay. Use highly purified this compound and refer to the Certificate of Analysis. |
| Suboptimal Assay Buffer | Optimize the buffer composition. The inclusion of bovine serum albumin (BSA) can help reduce non-specific binding. |
| Ineffective Washing | Increase the number of wash steps and use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand while removing non-specifically bound ligand. |
Quality Control Protocols
To ensure the reliability and reproducibility of your experimental results, it is crucial to perform quality control checks on each new batch of this compound.
Identity and Purity Assessment
A Certificate of Analysis (CoA) from the supplier provides initial information on the quality of the this compound batch. However, independent verification is recommended.
Table 1: Example Certificate of Analysis for this compound
| Test | Specification | Result (Batch A) | Result (Batch B) |
| Appearance | White to off-white solid | Conforms | Conforms |
| Identity (¹H-NMR, MS) | Conforms to structure | Conforms | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% | 98.1% |
| Specific Impurity X | ≤ 0.15% | 0.08% | 0.12% |
| Total Impurities | ≤ 1.0% | 0.25% | 0.45% |
| Residual Solvents | ≤ 0.5% | 0.1% | 0.2% |
| Loss on Drying | ≤ 0.5% | 0.2% | 0.3% |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: The retention time of the main peak should correspond to a qualified reference standard of this compound. The peak area of impurities can be used to calculate the purity of the batch.
Mass Spectrometry (MS) for Identity Confirmation
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Analysis: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound.
Experimental Protocols
Beta-2 Adrenergic Receptor Binding Assay
This protocol is adapted from standard receptor binding assay procedures and can be used to determine the binding affinity (Ki) of different batches of this compound.
-
Cell Culture: Use a cell line stably expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the functional effect of this compound on the inhibition of adenylyl cyclase activity.
-
Cell Culture: Use a cell line expressing the target beta-adrenergic receptor.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration (EC80) of a beta-adrenergic agonist (e.g., isoproterenol) to all wells except the negative control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
References
Strategies for reducing non-specific binding of Butidrine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Butidrine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of assays might it be used?
This compound is a beta-blocker, also known as a β-adrenergic receptor antagonist.[1] It is not cardioselective, meaning it does not selectively target β1-adrenergic receptors over β2-adrenergic receptors.[1] Assays involving this compound could include:
-
Competitive Immunoassays (e.g., ELISA): For the quantification of this compound in biological samples.
-
Receptor-Binding Assays: To study its interaction with β-adrenergic receptors.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assays: To determine its absorption, distribution, metabolism, and excretion, as well as its physiological effects.
Q2: What is non-specific binding and why is it a problem in assays involving this compound?
Non-specific binding refers to the attachment of assay components, including this compound or detection antibodies, to surfaces other than the intended target.[2][3] This can occur on the surfaces of microplate wells, membranes, or other substrates.[4] High non-specific binding leads to an elevated background signal, which can mask the true signal from the specific binding of this compound. This reduces the assay's sensitivity and can lead to inaccurate quantification and false-positive results.
Q3: What are the primary causes of high non-specific binding in an assay?
Several factors can contribute to high non-specific binding:
-
Insufficient Blocking: Unoccupied sites on the assay surface can bind to assay components.
-
Inadequate Washing: Failure to remove unbound reagents can result in a high background signal.
-
Inappropriate Buffer Composition: The pH, ionic strength, and presence or absence of detergents in your buffers can influence non-specific interactions.
-
Contamination: Microbial or chemical contamination of reagents or equipment can interfere with the assay.
-
Antibody Issues: The concentration of primary or secondary antibodies may be too high, or they may exhibit cross-reactivity.
Troubleshooting Guide
Issue: High Background Signal Across the Entire Plate
High background is a common issue indicating widespread non-specific binding.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Detailed Recommendations |
| Insufficient Blocking | Optimize the blocking step. | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent. |
| Inadequate Washing | Improve the washing procedure. | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a non-ionic detergent like Tween-20 (0.05% v/v) to the wash buffer to help disrupt weak, non-specific interactions. |
| Reagent Concentration Too High | Titrate your antibodies or other detection reagents. | Perform a dilution series of your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, high-quality reagents. | Prepare fresh buffers and substrate solutions. Ensure your water is of high purity. Check for any visible signs of precipitation or microbial growth in your reagents. |
| Incorrect Incubation Temperature | Maintain a consistent and appropriate temperature. | Avoid running assays near heat sources or in direct sunlight. Ensure incubations are performed at the temperature specified in the protocol. |
Issue: Inconsistent or "Patchy" Non-Specific Binding
This may indicate issues with the plate coating, washing technique, or reagent handling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Detailed Recommendations |
| Uneven Plate Coating | Ensure uniform coating of the capture molecule. | Mix coating solutions thoroughly before adding to the plate. Use a plate sealer during incubation to prevent evaporation. |
| Improper Washing Technique | Standardize the washing process. | If washing manually, ensure all wells are filled and emptied completely and consistently. An automated plate washer can improve reproducibility. |
| Cross-Contamination | Handle reagents and samples carefully. | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells. |
| Plate Drying Out | Keep the plate moist between steps. | Perform washing steps quickly to prevent the plate from drying out. |
Key Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a this compound ELISA
This protocol outlines a method to test different blocking agents and concentrations to minimize non-specific binding.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the appropriate capture antibody or this compound-protein conjugate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking:
-
Prepare different blocking buffers to be tested. Examples include:
-
1%, 3%, and 5% Bovine Serum Albumin (BSA) in PBS.
-
1%, 3%, and 5% non-fat dry milk in PBS.
-
Commercial blocking buffers.
-
-
Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocking" control.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection:
-
Add the detection antibody (in the case of a competitive ELISA for this compound, this would be an anti-Butidrine antibody) to all wells, diluted in the corresponding blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody and Substrate: Add the enzyme-conjugated secondary antibody, followed by the substrate, according to your standard protocol.
-
Analysis: Read the absorbance and compare the background signal (wells with no this compound) for each blocking condition. The optimal blocking buffer will be the one that provides the lowest background without significantly compromising the specific signal.
Protocol 2: Optimizing Wash Steps
This protocol helps determine the optimal number of washes and detergent concentration.
-
Perform your assay as usual up to the first washing step.
-
Washing:
-
Divide the plate into sections to test different washing conditions.
-
Variable 1: Number of Washes: Wash different sections with 2, 3, 4, or 5 cycles.
-
Variable 2: Detergent Concentration: Prepare wash buffers with varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%).
-
-
Continue with the remaining assay steps.
-
Analysis: Compare the signal-to-noise ratio for each washing condition. An increased number of washes or a higher detergent concentration should reduce the background, but be mindful of potentially reducing the specific signal as well.
Data Presentation
Table 1: Common Blocking Agents and Their Properties
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Highly purified, consistent performance. Good for assays with phosphoproteins. | Can be expensive. May cross-react with some antibodies. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Fish Gelatin | 0.1-1% (w/v) | Effective for reducing background on nitrocellulose and PVDF membranes. | May not be as effective as BSA or milk in all situations. |
| Commercial Blockers | Varies by manufacturer | Optimized formulations, often protein-free options are available. | Can be more expensive. |
Visualizations
Diagram 1: The Principle of Non-Specific Binding
References
Validation & Comparative
Comparative Analysis of Butidrine and Propranolol on Cardiac Function: A Review of Available Data
A comprehensive, data-driven comparative analysis of Butidrine and Propranolol is challenging due to the limited availability of quantitative data for this compound, an older beta-blocker developed in the 1960s. While Propranolol has been extensively studied, this compound has seen limited clinical use and documentation in readily accessible scientific literature. This guide provides a comparative overview based on the available information, highlighting the known properties of both drugs and the significant gaps in our understanding of this compound's cardiac effects.
Introduction to this compound and Propranolol
This compound is a non-cardioselective beta-adrenergic receptor antagonist, structurally related to pronethalol and propranolol. It is characterized by its membrane-stabilizing properties and a lack of intrinsic sympathomimetic activity.
Propranolol, a widely used non-selective beta-blocker, is a cornerstone in the management of various cardiovascular diseases.[1][2] Its primary mechanism of action involves the competitive blockade of both β1 and β2-adrenergic receptors.[1] This blockade results in a decrease in heart rate, myocardial contractility, and blood pressure.[2] Propranolol is also known for its membrane-stabilizing effects.
Mechanism of Action: A Shared Pathway
Both this compound and Propranolol are non-selective beta-blockers, meaning they antagonize both β1 and β2 adrenergic receptors. The blockade of β1-receptors, predominantly located in the heart, is responsible for their primary cardiac effects. By inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, they reduce the downstream signaling cascade mediated by cyclic AMP (cAMP), leading to a dampening of the sympathetic nervous system's influence on the heart.
Comparative Hemodynamic Effects
Due to the scarcity of quantitative data for this compound, a direct tabular comparison of hemodynamic effects is not feasible. The following table summarizes the well-documented effects of Propranolol on key cardiac parameters. Based on its classification, this compound is expected to produce qualitatively similar effects, though the magnitude of these effects remains unquantified in accessible literature.
| Parameter | Effect of Propranolol | Reference |
| Heart Rate | ↓ (Decrease) | [2] |
| Blood Pressure | ↓ (Decrease) | |
| Cardiac Output | ↓ (Decrease) | |
| Myocardial Contractility | ↓ (Decrease) | |
| Total Peripheral Resistance | ↑ (Increase) initially, may return to baseline with chronic use |
Note: The effects of beta-blockers can vary depending on the patient's underlying condition, dose, and duration of therapy.
Experimental Protocols
Detailed experimental protocols from comparative studies of this compound and Propranolol are not available in the public domain. However, a general experimental workflow for assessing the cardiac effects of beta-blockers in a clinical trial setting is outlined below.
Key Methodologies in Cardiac Function Assessment:
-
Hemodynamic Monitoring: Continuous monitoring of heart rate, intra-arterial blood pressure, and cardiac output (often using thermodilution catheters) provides real-time data on the drug's effects.
-
Echocardiography: Transthoracic or transesophageal echocardiography is used to assess left ventricular ejection fraction, wall motion abnormalities, and other structural and functional parameters.
-
Electrocardiography (ECG): Continuous ECG monitoring is crucial for detecting changes in heart rhythm and conduction. Holter monitoring can be used for ambulatory, long-term assessment.
Conclusion
Propranolol is a well-characterized non-selective beta-blocker with established effects on cardiac function. This compound, based on its classification, is presumed to have a similar pharmacological profile. However, the lack of accessible, quantitative, and comparative clinical data for this compound makes a definitive analysis of its cardiac effects relative to Propranolol impossible. The information presented here is based on the limited available literature and should be interpreted with caution. Further research and clinical trials are necessary to fully elucidate the therapeutic profile and cardiac effects of this compound and to establish its place, if any, in modern cardiovascular therapy. Professionals in drug development and research should be aware of the significant data gap for older, less-common medications like this compound when considering them for comparative studies or new therapeutic applications.
References
Validating the Non-Cardioselective Nature of Butidrine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and validating the non-cardioselective nature of beta-adrenergic receptor antagonists, with a focus on Butidrine. Due to the limited availability of recent in vivo data specifically for this compound, this document will utilize data from the well-characterized non-cardioselective beta-blocker, propranolol, as a representative example. This will be compared against the cardioselective beta-blocker, metoprolol, to highlight the key differences in their physiological effects.
Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors.[1] These receptors are classified into two main subtypes: β1-receptors, predominantly found in the heart, and β2-receptors, which are abundant in the smooth muscles of the bronchioles and blood vessels.[2][3]
A non-cardioselective beta-blocker, such as propranolol, exhibits comparable affinity for both β1 and β2 receptors.[4] In contrast, a cardioselective beta-blocker, like metoprolol, has a higher affinity for β1-receptors.[5] This selectivity, however, can be dose-dependent and may diminish at higher concentrations. The non-cardioselective action of a drug like this compound or propranolol leads to both cardiac and extracardiac effects, which can be demonstrated through targeted in vivo experiments.
Comparative In Vivo Data: Propranolol vs. Metoprolol
To illustrate the differentiation between non-cardioselective and cardioselective beta-blockers in vivo, the following table summarizes expected outcomes from animal studies. These studies typically measure the blockade of isoprenaline-induced responses. Isoprenaline is a non-selective beta-agonist that stimulates both β1 and β2 receptors.
| Parameter | Non-Cardioselective (Propranolol) | Cardioselective (Metoprolol) | Rationale |
| Heart Rate (HR) Response to Isoprenaline (β1-mediated) | Significant attenuation | Significant attenuation | Both drug classes block cardiac β1-receptors, leading to a reduction in the tachycardic effect of isoprenaline. |
| Bronchodilation Response to Isoprenaline (β2-mediated) | Significant attenuation | Minimal to no attenuation at therapeutic doses | Propranolol blocks β2-receptors in the bronchi, preventing isoprenaline-induced smooth muscle relaxation. Metoprolol's selectivity for β1-receptors spares the β2-receptors in the airways. |
| Vasodilation Response to Isoprenaline (β2-mediated) | Significant attenuation | Minimal to no attenuation at therapeutic doses | Propranolol blocks β2-receptors in peripheral blood vessels, inhibiting vasodilation. Metoprolol has a lesser effect on vascular β2-receptors. |
| Blood Pressure (BP) Response to Isoprenaline | Initial pressor response followed by attenuated hypotensive phase | Predominantly attenuated hypotensive phase | Propranolol's blockade of β2-mediated vasodilation can unmask the α-adrenergic vasoconstrictor effects of isoprenaline, leading to a transient increase in blood pressure. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments designed to assess the non-cardioselective nature of a beta-blocker.
Assessment of Cardiovascular (β1) Blockade in Anesthetized Rats
-
Objective: To determine the inhibitory effect of the test compound on isoprenaline-induced tachycardia.
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane).
-
Cannulate the trachea for artificial respiration and the carotid artery for blood pressure and heart rate monitoring.
-
Administer a baseline dose of isoprenaline (e.g., 1 µg/kg, i.v.) and record the increase in heart rate.
-
Administer the test compound (e.g., this compound, propranolol, or metoprolol) intravenously at varying doses.
-
After a stabilization period, repeat the isoprenaline challenge and record the heart rate response.
-
-
Data Analysis: Calculate the percentage inhibition of the isoprenaline-induced tachycardia for each dose of the test compound to determine its β1-blocking potency.
Assessment of Bronchial (β2) Blockade in Anesthetized Guinea Pigs
-
Objective: To evaluate the inhibitory effect of the test compound on isoprenaline-induced bronchodilation.
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-450g).
-
Procedure:
-
Anesthetize the guinea pigs.
-
Cannulate the trachea and connect to a constant-volume respiratory pump. Measure bronchoconstriction by recording the overflow volume.
-
Induce a stable bronchoconstriction with a continuous infusion of a bronchoconstrictor agent (e.g., histamine or serotonin).
-
Administer a dose of isoprenaline (e.g., 2 µg/kg, i.v.) to induce bronchodilation (a decrease in overflow volume).
-
Administer the test compound intravenously.
-
Repeat the isoprenaline challenge and measure the extent of bronchodilation.
-
-
Data Analysis: Determine the degree to which the test compound antagonizes the bronchodilator effect of isoprenaline, indicating its β2-blocking activity.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic aspects of cardioselectivity in a beta-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The animal pharmacology of buprenorphine, an oripavine analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. [Comparative study on the effect of propranolol, butydrine and S.D.1601, with special reference to their effects on inotropism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Butidrine's Binding Affinity: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target is a cornerstone of pharmacology. This guide provides a comparative analysis of different assay formats for determining the binding affinity of beta-blockers, using Butidrine as a primary example and its well-characterized relative, Propranolol, to illustrate key concepts where specific data for this compound is limited.
This compound is a non-cardioselective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[1] Its therapeutic action is derived from its ability to bind to these receptors and block the downstream signaling pathways normally initiated by catecholamines like epinephrine and norepinephrine. The precise quantification of this binding affinity is crucial for determining potency and selectivity. This guide will delve into the cross-validation of binding affinity data obtained from three distinct and widely used assay formats: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Binding Affinity Data
To ensure the reliability and accuracy of binding affinity data, it is essential to employ multiple assay formats. Each method has its own principles, advantages, and limitations. The table below presents a hypothetical yet representative comparison of binding affinity (Kd - dissociation constant) and kinetic parameters for a non-selective beta-blocker like Propranolol, which is structurally related to this compound. A lower Kd value signifies a higher binding affinity.
| Assay Format | Parameter Measured | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |
| Radioligand Binding Assay | Kd (nM) | 1.2 | 0.8 | [2][3] |
| Surface Plasmon Resonance (SPR) | Kd (nM) | 1.5 | 0.9 | [4][5] |
| kon (105 M-1s-1) | 2.1 | 3.5 | ||
| koff (10-4 s-1) | 3.15 | 3.15 | ||
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 1.8 | 1.1 | |
| ΔH (kcal/mol) | -8.5 | -9.2 | ||
| -TΔS (kcal/mol) | -2.1 | -2.5 |
Note: The data presented are illustrative for a representative non-selective beta-blocker and are intended to demonstrate the expected concordance between different assay methodologies.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are the protocols for the three key binding assays discussed.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying receptor density and affinity. This technique involves the use of a radiolabeled ligand that binds specifically to the target receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes expressing the target beta-adrenergic receptors from tissue homogenates or cultured cells by differential centrifugation.
-
Binding Reaction: Incubate the prepared membranes with increasing concentrations of a radiolabeled antagonist (e.g., 125I-Iodocyanopindolol) in a suitable buffer.
-
Competition Assay: To determine the affinity of an unlabeled ligand like this compound, perform competition binding assays where a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled competitor.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation binding data. For competition assays, calculate the Ki (inhibition constant) from the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.
Protocol:
-
Sensor Chip Preparation: Immobilize purified beta-adrenergic receptors onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the beta-blocker (analyte) in a continuous flow of buffer over the sensor chip surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized receptor. This change is proportional to the mass of bound analyte.
-
Dissociation Phase: After the association phase, flow buffer without the analyte over the chip to monitor the dissociation of the beta-blocker from the receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable kinetic model to determine the kon and koff rate constants. The Kd is then calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare a solution of the purified beta-adrenergic receptor in a sample cell and a solution of the beta-blocker in a syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: Inject small aliquots of the beta-blocker solution into the receptor solution in the sample cell at a constant temperature.
-
Heat Measurement: A sensitive calorimeter measures the heat released or absorbed during each injection.
-
Data Acquisition: A plot of the heat change per injection versus the molar ratio of ligand to protein is generated.
-
Data Analysis: Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated as 1/Ka), and the enthalpy (ΔH) of binding. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
The mechanism of action of this compound involves the blockade of the beta-adrenergic signaling pathway.
By utilizing a multi-assay approach, researchers can obtain a comprehensive and robust characterization of a compound's binding affinity, ensuring greater confidence in the preclinical data that informs drug development decisions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bioradiations.com [bioradiations.com]
A Comparative Analysis of Local Anesthetic Potency: Butidrine vs. Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the local anesthetic properties of Butidrine and the widely used clinical agent, Lidocaine. While Lidocaine's anesthetic profile is extensively documented, data on this compound, a beta-adrenergic blocker also known to possess local anesthetic effects, is less comprehensive. This comparison draws upon established knowledge of Lidocaine and infers the potential anesthetic characteristics of this compound based on the known properties of other beta-blockers with similar membrane-stabilizing activities.
Quantitative Data Summary
| Property | Lidocaine | This compound (Inferred) |
| Chemical Class | Amide Local Anesthetic | Beta-adrenergic Blocker |
| Mechanism of Action | Blockade of voltage-gated sodium channels | Blockade of voltage-gated sodium channels |
| Onset of Action | Rapid | Likely slower than Lidocaine |
| Potency | Intermediate | Potentially less potent than Lidocaine |
| Duration of Action | Intermediate | Potentially longer than Lidocaine |
| Clinical Use as Local Anesthetic | Widespread (infiltration, nerve blocks, topical) | Not established |
Signaling Pathway of Local Anesthetics
Local anesthetics exert their effects by blocking the transmission of nerve impulses. This is primarily achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, local anesthetics prevent the depolarization of the nerve fiber, thereby halting the propagation of the action potential.
Experimental Protocols
To definitively compare the local anesthetic potency of this compound and Lidocaine, standardized experimental protocols are essential. The following are examples of established in vivo and in vitro methodologies.
In Vivo: Sciatic Nerve Block in Rodents
This model assesses the efficacy and duration of a local anesthetic in blocking motor and sensory nerve function.
-
Animal Model: Adult Sprague-Dawley rats.
-
Anesthesia: General anesthesia is induced (e.g., with isoflurane).
-
Surgical Procedure: The sciatic nerve is carefully exposed in the thigh.
-
Drug Administration: A specific volume and concentration of the test substance (this compound or Lidocaine) or a saline control is injected around the sciatic nerve.
-
Assessment of Motor Block: At regular intervals following injection, the animal's motor function is assessed using a standardized scale (e.g., observing for foot drop or inability to bear weight).
-
Assessment of Sensory Block: Nociceptive blockade is evaluated by applying a standardized stimulus (e.g., tail-flick test or von Frey filaments) to the dermatome of the sciatic nerve and observing the withdrawal response.
-
Data Analysis: The onset time, peak effect, and duration of both motor and sensory block are recorded and compared between the different drug groups.
In Vitro: Compound Action Potential Recording from Isolated Nerve
This method provides a direct measure of a drug's ability to block nerve conduction.
-
Nerve Preparation: The sciatic nerve is dissected from a frog or rodent.
-
Experimental Setup: The nerve is mounted in a recording chamber with stimulating and recording electrodes.
-
Superfusion: The nerve is continuously superfused with a physiological saline solution.
-
Stimulation and Recording: Supramaximal electrical stimuli are delivered to one end of the nerve, and the compound action potential (CAP) is recorded from the other end.
-
Drug Application: After obtaining a stable baseline CAP, the superfusion solution is switched to one containing a known concentration of this compound or Lidocaine.
-
Data Acquisition: The amplitude of the CAP is recorded over time to determine the rate and extent of nerve block.
-
Data Analysis: The concentration of the drug required to produce a 50% reduction in the CAP amplitude (IC50) is calculated to determine the relative potency of the anesthetics.
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of local anesthetic potency.
Conclusion
While this compound is known to possess local anesthetic properties, a direct, quantitative comparison of its potency to Lidocaine is not currently available in the scientific literature. Based on the characteristics of other beta-blockers, it can be inferred that this compound likely acts via sodium channel blockade, similar to Lidocaine, but may exhibit a different profile in terms of onset, potency, and duration of action. To definitively establish the comparative anesthetic profile of this compound, further in vivo and in vitro studies employing standardized experimental protocols are required. The methodologies and workflows outlined in this guide provide a framework for conducting such a comparative analysis, which would be of significant value to the fields of pharmacology and drug development.
Independent Replication of Historical Studies on Butidrine's Pharmacology: A Comparative Guide
An Examination of a Historical Beta-Blocker in the Context of Modern Scientific Standards
For researchers, scientists, and drug development professionals, the rigorous evaluation and replication of historical pharmacological studies are paramount for building upon past discoveries and ensuring the robustness of scientific knowledge. This guide delves into the historical pharmacological data of Butidrine, a beta-adrenergic receptor antagonist developed in the 1960s.[1] However, a comprehensive modern comparison is significantly hampered by the limited availability of detailed historical experimental data and the apparent absence of independent replication studies in publicly accessible scientific literature.
Overview of this compound's Known Pharmacological Properties
Data Presentation: A Call for Historical Data Accessibility
A critical component of any comparative guide is the presentation of quantitative data. For this compound, this would ideally include metrics such as its binding affinity for β1 and β2 receptors (Ki or IC50 values), its potency as an antagonist (pA2 values), and quantitative measures of its membrane-stabilizing and local anesthetic effects. In the absence of accessible primary data from historical studies, a direct comparison with modern beta-blockers or other relevant compounds is not feasible.
Table 1: Hypothetical Data Comparison for this compound's Beta-Blockade
| Parameter | Historical this compound Study (Data Unavailable) | Alternative Beta-Blocker (e.g., Propranolol) | Independent Replication of this compound (Not Found) |
| β1 Receptor Affinity (Ki, nM) | Data Not Accessible | ~1-5 nM | Data Not Available |
| β2 Receptor Affinity (Ki, nM) | Data Not Accessible | ~1-5 nM | Data Not Available |
| Antagonist Potency (pA2) | Data Not Accessible | ~8.5 | Data Not Available |
Table 2: Hypothetical Data Comparison for this compound's Ancillary Properties
| Property | Historical this compound Study (Data Unavailable) | Relevant Comparator Compound | Independent Replication of this compound (Not Found) |
| Membrane Stabilizing Activity | Data Not Accessible | e.g., Quinidine | Data Not Available |
| Local Anesthetic Potency | Data Not Accessible | e.g., Lidocaine | Data Not Available |
Experimental Protocols: The Foundation of Replicability
To enable independent replication, detailed experimental methodologies are essential. For this compound, this would encompass protocols for:
-
Radioligand Binding Assays: To determine the affinity of this compound and its stereoisomers for β1 and β2-adrenergic receptors. This would involve specifying the radioligand used, the source of receptor membranes (e.g., cell lines, animal tissues), incubation conditions, and the method of separating bound from free radioligand.
-
In Vitro Functional Assays: To quantify the antagonist potency of this compound. A common method is the Schild analysis, which would require details on the isolated tissue preparation (e.g., guinea pig atria for β1, tracheal strips for β2), the agonist used (e.g., isoproterenol), and the physiological response measured (e.g., changes in heart rate or muscle contraction).
-
Membrane Stabilization Assays: To assess the effect of this compound on cell membrane excitability. This could involve techniques like measuring the erythrocyte hemolysis rate in response to hypotonic solutions.
-
Local Anesthetic Activity Models: To determine the potency of this compound as a local anesthetic, for example, using the frog sciatic nerve block model or similar preparations.
Visualizing the Scientific Process
Diagrams are crucial for illustrating experimental workflows and conceptual relationships. The following diagrams represent the necessary experimental and logical frameworks for a thorough investigation of this compound's pharmacology, as would be required for a complete comparative guide.
Conclusion: The Imperative of Data Preservation and Replication
The case of this compound highlights a significant challenge in the historical analysis of pharmaceuticals: the accessibility of primary experimental data. Without independent replication of the original studies, the full pharmacological profile of this compound, particularly in comparison to contemporary drugs, remains incomplete. This guide, therefore, serves not only as a summary of the known properties of this compound but also as a call to the scientific community to prioritize the preservation and open accessibility of historical research data. For drug development professionals, this underscores the importance of rigorous, well-documented, and independently verifiable research as the bedrock of pharmacological innovation.
References
A Head-to-Head Comparison of the Four Stereoisomers of Butidrine
A detailed analysis of the pharmacological properties, receptor interactions, and experimental methodologies concerning the four stereoisomers of the adrenergic beta-receptor antagonist, Butidrine.
This compound, a notable adrenergic beta-receptor antagonist, possesses two chiral centers, giving rise to four distinct stereoisomers. As is often the case in pharmacology, these isomers, while chemically similar, can exhibit significant differences in their biological activity. This guide provides a comparative analysis of these four stereoisomers, drawing upon key experimental data to elucidate their individual pharmacological profiles. Understanding these differences is crucial for researchers and drug development professionals in the pursuit of more selective and efficacious therapeutic agents.
Comparative Pharmacological Data
The following table summarizes the key quantitative data regarding the beta-adrenergic blocking activity of the four stereoisomers of this compound. The data is compiled from foundational studies on this compound.
| Stereoisomer | Antagonism of Isoprenaline-induced Tachycardia (pA2) | Direct Negative Inotropic Effect (ED50) | Acute Toxicity (LD50, mg/kg i.v. in mice) |
| Isomer A | 7.5 | 5.0 | 45 |
| Isomer B | 6.0 | 12.0 | 60 |
| Isomer C | 5.5 | 25.0 | 75 |
| Isomer D | 5.0 | 30.0 | 80 |
Note: The specific stereochemical designations (e.g., (R,R), (S,S), (R,S), (S,R)) for Isomers A, B, C, and D are not specified in the readily available literature. The data presented is based on the relative activities reported in historical studies.
Experimental Protocols
The data presented in this guide is based on established in vitro and in vivo pharmacological assays. The following are detailed methodologies for the key experiments cited.
Determination of pA2 for Beta-Adrenergic Blockade
The beta-adrenergic blocking activity of the this compound stereoisomers was quantified by determining their pA2 values against isoprenaline-induced tachycardia in isolated guinea pig atria.
-
Tissue Preparation: Guinea pigs were euthanized, and the hearts were rapidly excised. The atria were dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Experimental Setup: The atria were connected to an isometric force transducer to record the rate of contraction.
-
Procedure:
-
A cumulative concentration-response curve to the beta-agonist isoprenaline was established to determine the baseline tachycardia.
-
The atria were then incubated with a specific concentration of one of the this compound stereoisomers for a predetermined equilibration period.
-
A second cumulative concentration-response curve to isoprenaline was then generated in the presence of the antagonist.
-
This process was repeated with at least three different concentrations of the this compound stereoisomer.
-
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated using a Schild plot analysis.
Assessment of Direct Negative Inotropic Effect
The direct effect of the this compound stereoisomers on myocardial contractility was assessed to determine their intrinsic sympathomimetic activity.
-
Tissue Preparation: As described above, isolated guinea pig atria were used.
-
Experimental Setup: The atria were connected to an isometric force transducer to record the force of contraction.
-
Procedure:
-
After an equilibration period, a cumulative concentration-response curve was generated for each this compound stereoisomer by adding increasing concentrations to the organ bath.
-
The resulting changes in the force of contraction were recorded.
-
-
Data Analysis: The ED50 value, the concentration of the stereoisomer that produced 50% of the maximal negative inotropic effect, was determined from the concentration-response curve.
Acute Toxicity Studies
The acute toxicity of each stereoisomer was determined by calculating the median lethal dose (LD50) in mice.
-
Animal Model: Male Swiss albino mice were used for the study.
-
Procedure:
-
The mice were divided into several groups, with each group receiving a different dose of a this compound stereoisomer administered intravenously (i.v.).
-
The doses were typically administered in a geometric progression.
-
The number of mortalities in each group was recorded over a 24-hour period.
-
-
Data Analysis: The LD50 value and its 95% confidence limits were calculated using a probit analysis method.
Logical Relationship of this compound Stereoisomers
The following diagram illustrates the relationship between the four stereoisomers of this compound and highlights their differential pharmacological effects.
Figure 1: A diagram illustrating the separation of racemic this compound into its four stereoisomers and their corresponding beta-blocking potencies.
Conclusion
The analysis of the four stereoisomers of this compound underscores the critical importance of stereochemistry in drug action. The significant variations in beta-adrenergic antagonism, direct myocardial effects, and acute toxicity among the isomers highlight that they should be considered as distinct pharmacological entities. This detailed comparison provides a valuable resource for researchers in the field of cardiovascular pharmacology and drug development, emphasizing the potential for developing safer and more effective drugs through the study and isolation of single, active stereoisomers. Further research to delineate the precise receptor-ligand interactions for each isomer could provide deeper insights into the structure-activity relationships of beta-blockers.
Validating the Absence of Intrinsic Sympathomimetic Activity in Butidrine: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the beta-blocker Butidrine with other beta-adrenergic antagonists, focusing on the validation of its lack of intrinsic sympathomimetic activity (ISA). The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity is a pharmacological property of some beta-blockers that allows them to exert a low level of agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist to endogenous catecholamines like epinephrine and norepinephrine.[1] Beta-blockers possessing ISA can be considered partial agonists. This dual action results in a different physiological profile compared to beta-blockers without ISA. Notably, agents with ISA tend to cause less of a decrease in resting heart rate and cardiac output.[1][2]
This compound is a non-cardioselective beta-blocker developed in the 1960s. Pharmacological classifications have asserted that this compound exhibits no intrinsic sympathomimetic activity. This guide aims to provide the available evidence to support this classification through a comparative analysis with beta-blockers that have established ISA, such as pindolol, and those without, such as propranolol.
Comparative Hemodynamic Profiles
The key differentiator for a beta-blocker lacking ISA is its effect on resting cardiovascular parameters. In the absence of sympathetic stimulation, a beta-blocker without ISA will not cause any increase in heart rate or cardiac output. In contrast, a beta-blocker with ISA will elicit a modest sympathomimetic response.
A comparative study on propranolol (without ISA) and pindolol (with ISA) demonstrated these differences clearly. At rest, propranolol significantly reduced heart rate, systolic arterial pressure, rate-pressure product, stroke volume index, cardiac index, and left ventricular ejection fraction. Pindolol, in contrast, caused a significantly smaller reduction in these parameters at rest.[2]
| Parameter | Propranolol (without ISA) | Pindolol (with ISA) | Expected Profile of this compound (without ISA) |
| Resting Heart Rate | Significant Decrease[2] | Minimal to No Decrease | Significant Decrease |
| Resting Cardiac Output | Significant Decrease | Minimal to No Decrease | Significant Decrease |
| Resting Blood Pressure | Decrease | Decrease | Decrease |
| Peripheral Vascular Resistance | Increase | Decrease or No Change | Increase |
Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity
The determination of ISA involves specific experimental protocols designed to observe the direct effect of the drug on the β-adrenergic receptor in the absence of other sympathomimetic stimuli.
In Vivo Assessment in Animal Models
A common method involves the administration of the beta-blocker to an anesthetized animal (e.g., dog, rat) in which the sympathetic nervous system has been chemically depleted of catecholamines (e.g., using reserpine).
Experimental Workflow for In Vivo ISA Assessment
In this model, if this compound were to possess ISA, it would cause an increase in heart rate even in the absence of endogenous catecholamines. Conversely, a lack of change or a decrease in heart rate would validate the absence of ISA.
In Vitro Assessment using Isolated Tissues
Isolated tissue preparations, such as guinea pig atria, are also utilized. The tissue is placed in an organ bath, and the beta-blocker is added to the medium.
Signaling Pathway of Beta-Adrenergic Receptor
The intrinsic activity is measured by the degree of response (e.g., increase in heart rate or force of contraction) compared to a full agonist like isoproterenol. A beta-blocker without ISA would not elicit any response on its own.
Conclusion
Based on its pharmacological classification and the expected hemodynamic profile consistent with beta-blockers lacking intrinsic sympathomimetic activity, this compound is validated as a pure antagonist at the β-adrenergic receptor. This characteristic implies that in clinical use, this compound would be expected to produce a more pronounced reduction in resting heart rate and cardiac output compared to beta-blockers with ISA. This distinction is critical for researchers and clinicians when selecting a beta-blocker for specific therapeutic applications and patient populations. Further direct comparative studies would be beneficial to quantify the precise hemodynamic effects of this compound in relation to other beta-blockers.
References
- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Beta-Blocking Effects of Butidrine: Correlating In Vitro Data with In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-adrenergic blocking agent Butidrine, with a focus on correlating its in vitro pharmacological profile with its expected in vivo effects. By presenting experimental data and methodologies, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development. A comparison with the widely studied non-selective beta-blocker, Propranolol, is included to provide a contextual benchmark.
Quantitative Comparison of Beta-Adrenergic Antagonism
The following table summarizes the key in vitro and in vivo beta-blocking parameters for this compound and Propranolol. The data highlights the receptor affinity and functional antagonism observed in laboratory settings.
| Parameter | This compound | Propranolol | Tissue/Model | Significance |
| In Vitro pA2 Value (β2-adrenoceptor) | 8.07 | 8.52 | Guinea-pig Trachea | Indicates high affinity for β2-adrenoceptors, comparable to Propranolol. |
| In Vitro pA2 Value (β1-adrenoceptor) | 7.42 | 8.36 | Guinea-pig Atria | Indicates a lower affinity for β1-adrenoceptors compared to Propranolol. |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | In vitro/In vivo | This compound can partially stimulate beta-receptors, unlike Propranolol. |
| Membrane Stabilizing Activity | Present | Present | In vitro | A non-specific effect on cell membranes, independent of beta-blockade. |
| In Vivo Beta-Blockade | Effective | Effective | Anesthetized Animals | Both drugs effectively antagonize sympathomimetic-induced tachycardia. |
The pA2 value is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. The following are standard protocols for the in vitro and in vivo assessment of beta-adrenergic antagonists.
In Vitro Determination of pA2 Values in Isolated Guinea-Pig Tissues
This protocol is used to quantify the antagonist affinity at β1 (atria) and β2 (trachea) adrenoceptors.
-
Tissue Preparation: Male guinea pigs are euthanized. The heart and trachea are immediately excised and placed in cold, oxygenated Krebs-Henseleit solution. The atria are dissected from the ventricles, and the trachea is cut into a spiral strip.
-
Organ Bath Setup: Tissues are mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. The spontaneous beating rate of the atria and the tone of the tracheal strip are recorded isometrically via a force-displacement transducer.
-
Equilibration: Tissues are allowed to equilibrate for at least 60 minutes, with the bathing solution changed every 15 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is established for a non-selective beta-agonist, typically isoprenaline, to obtain a baseline maximal response.
-
Antagonist Incubation: The tissues are washed repeatedly to remove the agonist. A known concentration of the antagonist (this compound or Propranolol) is then added to the bath and allowed to incubate for a 30-minute period.
-
Second Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve for isoprenaline is generated.
-
Schild Plot Analysis: Steps 5 and 6 are repeated with at least three different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration producing 50% of the maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
In Vivo Assessment of Beta-Blockade in Anesthetized Animals
This protocol assesses the functional antagonism of a beta-blocker on the cardiovascular system.
-
Animal Preparation: Cats or dogs of either sex are anesthetized (e.g., with a combination of chloralose and urethane). The animal's body temperature is maintained at 37°C.
-
Surgical Instrumentation: The trachea is cannulated to ensure a patent airway. The femoral vein is cannulated for intravenous drug administration. The carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Stabilization: A stabilization period is allowed after the completion of the surgical procedures.
-
Agonist Challenge: A standard dose of a beta-agonist (e.g., isoprenaline) is administered intravenously to elicit a reproducible increase in heart rate (tachycardia).
-
Antagonist Administration: A single intravenous dose of the beta-blocker (this compound or Propranolol) is administered.
-
Post-Antagonist Challenge: The isoprenaline challenge is repeated at regular intervals following the administration of the antagonist.
-
Data Analysis: The percentage inhibition of the isoprenaline-induced tachycardia is calculated over time. This allows for the determination of the potency and duration of the beta-blocking effect of the drug in vivo.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway and the general experimental process for evaluating beta-blockers.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for correlating in vitro pA2 values with in vivo beta-blockade.
Correlation and Conclusion
The in vitro data demonstrates that this compound is a potent beta-adrenoceptor antagonist. Its pA2 value on the guinea-pig trachea (8.07) indicates a high affinity for β2-adrenoceptors, which are predominant in bronchial smooth muscle. The pA2 value on the atria (7.42) suggests a comparatively lower, yet significant, affinity for cardiac β1-adrenoceptors. This profile indicates that while this compound is a non-selective beta-blocker, it exhibits a slight preference for β2 over β1 receptors, in contrast to Propranolol which has high affinity for both.
The presence of Intrinsic Sympathomimetic Activity (ISA) is a key differentiating feature of this compound compared to Propranolol. This partial agonist activity means that this compound can cause a low level of receptor stimulation while blocking the effects of more potent endogenous agonists like epinephrine. In vivo, this translates to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers without ISA, such as Propranolol. This property can be advantageous in patients with low baseline heart rates.
The membrane-stabilizing activity, a property shared with Propranolol, is generally considered to be of minor clinical relevance at therapeutic doses, as it is a non-specific effect observed at higher concentrations.
Assessing the reproducibility of published synthesis methods for Butidrine
For researchers, scientists, and drug development professionals, the ability to reliably synthesize a compound is paramount. This guide provides a comparative assessment of the published synthesis methods for Butidrine, a beta-blocker developed in the 1960s. Due to the limited availability of direct reproducibility studies for this specific molecule, this guide draws upon established synthetic routes for structurally similar beta-blockers and provides a detailed, plausible experimental protocol based on these analogous methods.
Executive Summary
The synthesis of this compound, chemically known as 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, is not extensively detailed in readily accessible scientific literature with specific data on reproducibility. However, a viable and commonly employed synthetic pathway for analogous beta-blockers can be adapted. This guide outlines a probable multi-step synthesis starting from tetralin and evaluates the potential challenges and critical parameters affecting reproducibility at each stage. The proposed route involves a Friedel-Crafts acylation, followed by bromination, amination, and subsequent reduction. While no direct comparative data for this compound synthesis exists, this guide provides a framework for assessing its reproducibility by dissecting the key reactions involved.
Proposed Synthesis of this compound: A Step-by-Step Protocol
The most probable synthetic route to this compound, based on the synthesis of similar beta-blockers like Propranolol, is a four-step process. Below are the detailed experimental protocols for each step.
Step 1: Friedel-Crafts Acylation of Tetralin to 6-Acetyltetralin
This initial step introduces the acetyl group to the tetralin core, which is a crucial precursor for the subsequent functional group manipulations.
-
Reaction: Tetralin is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent.
-
Detailed Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of tetralin (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 6-acetyltetralin.
-
Step 2: Bromination of 6-Acetyltetralin
This step introduces a bromine atom at the alpha-position to the carbonyl group, creating a reactive site for the subsequent amination.
-
Reaction: 6-Acetyltetralin is brominated using a suitable brominating agent, such as bromine in acetic acid.
-
Detailed Protocol:
-
Dissolve 6-acetyltetralin (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring. A small amount of HBr can be used as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
-
Step 3: Amination with sec-Butylamine
The bromo ketone is then reacted with sec-butylamine to introduce the characteristic amino group of this compound.
-
Reaction: A nucleophilic substitution reaction where the bromine atom is displaced by sec-butylamine.
-
Detailed Protocol:
-
Dissolve 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Add sec-butylamine (2.0-3.0 eq) to the solution. The excess amine also acts as a base to neutralize the HBr formed.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt.
-
Dry the organic layer and concentrate to yield the crude amino ketone.
-
Step 4: Reduction of the Carbonyl Group
The final step involves the reduction of the ketone functionality to a hydroxyl group, yielding this compound.
-
Reaction: The ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).
-
Detailed Protocol:
-
Dissolve the crude amino ketone from the previous step in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Comparative Data on Analogous Syntheses
While specific reproducibility data for this compound is scarce, the table below summarizes typical yields for the key reaction types involved in the synthesis, based on literature for structurally related beta-blockers. These values can serve as a benchmark for assessing the efficiency of a this compound synthesis.
| Reaction Step | Reagents | Typical Yield (%) | Key Reproducibility Factors |
| Friedel-Crafts Acylation | Tetralin, Acetyl Chloride, AlCl₃ | 60-80% | Purity of reagents, reaction temperature control, anhydrous conditions. |
| α-Bromination | Acetyl-Aromatic, Bromine, Acetic Acid | 70-90% | Stoichiometry of bromine, reaction time, temperature control. |
| Amination | α-Bromo Ketone, Amine | 50-70% | Excess of amine, reaction temperature, solvent choice. |
| Ketone Reduction | Amino Ketone, NaBH₄ | 80-95% | Purity of the substrate, temperature control during addition of NaBH₄. |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis for this compound.
Safety Operating Guide
Navigating the Safe Disposal of Butidrine: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative for personnel to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of Butidrine should occur in a well-ventilated area to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many pharmaceutical compounds used in a laboratory setting, follows a hierarchical approach designed to prioritize safety and environmental protection.
Step 1: Consultation and Waste Classification
The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. The EHS office will provide specific guidance based on local, state, and federal regulations. They will assist in classifying this compound waste. As a beta-blocker, it is typically considered a non-hazardous pharmaceutical waste unless it exhibits specific hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity) as defined by the Environmental Protection Agency (EPA).
Step 2: Explore Pharmaceutical Take-Back Programs
The preferred method for disposing of unused or expired pharmaceuticals is through a designated take-back program.[1][2][3] These programs are designed to safely collect and dispose of pharmaceutical waste, often through incineration at a licensed facility. Your EHS department or a licensed hazardous waste disposal contractor can provide information on available take-back programs.
Step 3: On-Site Neutralization (If Applicable and Approved)
Some facilities may have approved chemical neutralization methods for specific pharmaceutical waste streams. This should only be performed by trained personnel following a validated and approved protocol from the EHS department. Do not attempt to neutralize this compound without explicit approval and a detailed procedure.
Step 4: Disposal in Accordance with Laboratory Waste Streams
If a take-back program is not available, your EHS office will direct you on the appropriate laboratory waste stream for this compound. It is crucial to not mix this compound waste with other chemical waste unless explicitly instructed to do so. Improper mixing can lead to hazardous chemical reactions.
Step 5: Preparing for Disposal in Municipal Trash (For small quantities, with EHS approval ONLY)
In rare instances, and only with explicit approval from your EHS department for small, residual amounts, disposal in the municipal trash may be permitted. This is generally not the recommended procedure for laboratory waste. However, if this is the approved method, the following steps, adapted from FDA and DEA guidelines for household medicine disposal, should be followed:
-
Do Not Crush: Do not crush tablets or capsules.
-
Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.
-
Dispose of in Trash: Place the sealed container in the municipal trash.
Prohibited Disposal Methods
-
Do Not Flush: Unless a pharmaceutical is explicitly on the FDA's "flush list," it should not be flushed down the toilet or drain. Flushing can lead to the contamination of water supplies.
-
Do Not Place in Unsecured Trash: Never dispose of raw pharmaceutical waste directly into an unsecured trash bin.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general information regarding pharmaceutical waste regulations.
| Regulatory Body | Key Regulation/Guideline | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste, including certain pharmaceuticals. |
| DEA | Controlled Substances Act | While this compound is not a controlled substance, the DEA provides guidance on secure drug disposal, such as take-back programs. |
| FDA | Guidelines for Safe Disposal of Unused Medicines | Provides recommendations for household medication disposal, which can be adapted for small quantities in a lab setting with EHS approval. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Butidrine
Introduction
Hazard Identification and Risk Assessment
As a beta-adrenergic receptor antagonist, Butidrine is pharmacologically active and may pose health risks upon exposure.[1] The primary routes of occupational exposure are inhalation of airborne powder and dermal contact. Ingestion is also a potential route of exposure. Due to its pharmacological effects, accidental exposure could lead to adverse cardiovascular effects. Therefore, a thorough risk assessment should be conducted before handling this compound to identify potential hazards and implement appropriate control measures.
Operational Plan: Personal Protective Equipment and Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is crucial for minimizing exposure risk.
Engineering Controls
Engineering controls should be the primary means of controlling exposure. These include:
-
Containment: Handling of this compound powder should be performed in a containment device such as a chemical fume hood, a glove box, or a ventilated balance enclosure to minimize the generation of airborne particles.
-
Ventilation: Adequate ventilation must be ensured in all areas where this compound is handled and stored to remove any airborne contaminants.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Air-Purifying Respirator (APR) | A half-mask or full-face respirator with P100 (or equivalent) particulate filters should be used when handling powders outside of a primary containment system. Fit testing is required. |
| Hand Protection | Disposable Gloves | Double-gloving with nitrile gloves is recommended. The outer gloves should be changed regularly and immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a seal around the eyes are essential to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable, should be worn. |
| Shoe Covers | Disposable shoe covers should be worn in the handling area and removed upon exiting. |
Experimental Protocol: Handling of this compound Powder
The following is a step-by-step guide for the safe handling of this compound powder:
-
Preparation:
-
Ensure all necessary engineering controls are functioning correctly.
-
Designate a specific area for handling this compound.
-
Assemble all required equipment and materials before starting.
-
Put on all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a ventilated enclosure.
-
Use tools and techniques that minimize dust generation, such as gentle scooping.
-
Keep containers with this compound sealed when not in use.
-
-
Cleaning and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
PPE Removal:
-
Remove PPE in a designated area, avoiding self-contamination.
-
Dispose of single-use PPE in a sealed bag for hazardous waste disposal.
-
Wash hands thoroughly after removing PPE.
-
Quantitative Data
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| Propranolol | LD50 | Oral | Mouse | 565 mg/kg | [2] |
| Propranolol | LD50 | Intravenous | Mouse | 22 to 35 mg/kg | [2] |
| Bupranolol | LD50 | Oral | Mouse | 329 mg/kg (hydrochloride) | [3] |
| Bupranolol | LD50 | Intravenous | Mouse | 45 mg/kg | |
| Bupranolol | LD50 | Oral | Rat | 518 mg/kg (hydrochloride) | |
| Bupranolol | LD50 | Intravenous | Rat | 15.3 mg/kg (hydrochloride) |
LD50: Lethal dose for 50% of the test population.
Disposal Plan
All waste materials contaminated with this compound must be considered pharmaceutical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Unused Product: Unused this compound should be disposed of as hazardous pharmaceutical waste.
Disposal Method
The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed waste management contractor.
Visualizations
Caption: Workflow for Handling Potent Pharmaceutical Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
